molecular formula C13H12N2O3 B2877521 2-(3-Methoxy-phenylamino)-nicotinic acid CAS No. 57978-47-9

2-(3-Methoxy-phenylamino)-nicotinic acid

Cat. No.: B2877521
CAS No.: 57978-47-9
M. Wt: 244.25
InChI Key: MLISMYSIFNNHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxy-phenylamino)-nicotinic acid is a useful research compound. Its molecular formula is C13H12N2O3 and its molecular weight is 244.25. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Methoxy-phenylamino)-nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methoxy-phenylamino)-nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxyanilino)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-18-10-5-2-4-9(8-10)15-12-11(13(16)17)6-3-7-14-12/h2-8H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLISMYSIFNNHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Synthesis, Characterization, and Pharmacological Profiling of 2-(3-Methoxy-phenylamino)-nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward highly optimized, multi-target scaffolds, the 2-(arylamino)nicotinic acid class has emerged as a cornerstone in medicinal chemistry. Specifically, 2-(3-Methoxy-phenylamino)-nicotinic acid (CAS 57978-47-9) represents a privileged intermediate and active pharmacophore. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic rationale in pharmacology, and field-proven, self-validating synthetic protocols designed for high-yield laboratory and scale-up applications.

Physicochemical Profiling & Identifiers

Accurate identification and structural profiling are critical for downstream analytical validation. The quantitative and categorical data for this compound are summarized below.

ParameterSpecification
Chemical Name 2-(3-Methoxy-phenylamino)-nicotinic acid
CAS Registry Number 57978-47-9
Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
Primary Synonyms 2-(3-methoxyanilino)nicotinic acid; 2-((3-Methoxyphenyl)amino)nicotinic acid
Pharmacophore Class 2-(arylamino)nicotinic acid derivative

Mechanistic Rationale: The 2-Arylaminonicotinic Acid Scaffold

The 2-(arylamino)nicotinic acid core is a highly privileged structural motif known primarily for its role as the central core in non-steroidal anti-inflammatory drugs (NSAIDs) such as flunixin and clonixin[1],[2].

Structure-Activity Relationship (SAR) Causality: The pharmacological efficacy of 2-(3-Methoxy-phenylamino)-nicotinic acid is driven by three distinct structural features:

  • The Nicotinic Acid Core: The carboxylic acid moiety is essential for anchoring the molecule to the Arg120 residue within the cyclooxygenase (COX) active site via strong ionic and hydrogen bonds.

  • The Secondary Amine Linkage: This acts as a conformational hinge, allowing the two aromatic rings to adopt a non-planar dihedral angle. This flexibility is critical for navigating the narrow, hydrophobic channel of the COX-1/COX-2 enzymes.

  • The 3-Methoxy Substitution: The meta-methoxy group on the phenyl ring introduces specific steric bulk and modulates the electron density of the aromatic system (electron-donating via resonance, electron-withdrawing via induction). This fine-tuning enhances binding affinity and has also been shown to be effective in designing novel RNase H dual inhibitors targeting HIV-1 viral replication[3].

COX_Inhibition AA Arachidonic Acid (Endogenous Substrate) COX Cyclooxygenase (COX) Enzyme Active Site AA->COX Binds to Hydrophobic Channel PG Prostaglandins (Inflammation Mediators) COX->PG Enzymatic Conversion Drug 2-(3-Methoxy-phenylamino)- nicotinic acid Drug->COX Competitive Binding at Arg120

Fig 1. Mechanistic pathway of COX enzyme inhibition by 2-arylaminonicotinic acid derivatives.

Synthetic Methodologies & Experimental Protocols

Historically, the synthesis of diarylamines relied on transition-metal-catalyzed Ullmann cross-coupling. However, modern sustainable chemistry dictates the use of greener, highly efficient alternatives. Below are two field-proven, self-validating protocols for synthesizing 2-(3-Methoxy-phenylamino)-nicotinic acid.

Protocol A: Solvent-Free Boric Acid Catalysis

This protocol leverages Boric Acid ( H3​BO3​ ) as an environmentally benign Lewis acid catalyst under solvent-free conditions[1].

  • Causality: The H3​BO3​ coordinates with the nitrogen of the pyridine ring, significantly increasing the electrophilicity of the C2 position on 2-chloronicotinic acid. This facilitates a rapid nucleophilic attack by 3-methoxyaniline without requiring toxic copper or palladium catalysts.

Step-by-Step Methodology:

  • Preparation: In an agate mortar, thoroughly grind 2-chloronicotinic acid (1.0 eq, 10 mmol) and 3-methoxyaniline (1.2 eq, 12 mmol) with H3​BO3​ (10 mol%) to ensure intimate physical mixing.

  • Reaction: Transfer the homogeneous powder to a standard reaction vessel and heat to 150 °C for 2–4 hours. The mixture will form a melt.

  • In-Process Control (IPC): Monitor the consumption of 2-chloronicotinic acid via TLC (Eluent: EtOAc/Hexane 1:1).

  • Workup & Validation: Cool the melt to room temperature. Triturate the crude mass with hot water to dissolve the boric acid catalyst and any unreacted polar starting materials.

  • Isolation: Filter the solid precipitate and recrystallize from hot ethanol to yield the pure 2-(3-Methoxy-phenylamino)-nicotinic acid.

Protocol B: Green Chemistry - High-Temperature Aqueous Amination

This approach utilizes subcritical water to drive the nucleophilic aromatic substitution ( SN​Ar )[2].

  • Causality: At elevated temperatures (150–180 °C), the dielectric constant of water drops significantly, allowing it to act similarly to an organic solvent and solubilize the organic precursors. K2​CO3​ is utilized as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the nucleophilic aniline.

Step-by-Step Methodology:

  • Setup: In a 50 mL Teflon-lined stainless steel autoclave, combine 2-chloronicotinic acid (1.0 eq), 3-methoxyaniline (1.5 eq), and anhydrous K2​CO3​ (1.5 eq).

  • Solvation: Add 20 mL of deionized water. Seal the autoclave tightly.

  • Thermal Activation: Heat the reactor in an oven at 160 °C for 6–8 hours.

  • Purification (Self-Validating Step): Cool the reactor to room temperature. Filter the aqueous mixture to remove any unreacted, insoluble 3-methoxyaniline or diaryl impurities.

  • Selective Precipitation: Slowly acidify the clear filtrate using 1M HCl until the pH reaches ~4.0 (near the isoelectric point of the amphoteric product). The target compound will selectively precipitate out of the aqueous phase.

  • Recovery: Filter the precipitate, wash with ice-cold deionized water, and dry under a vacuum to obtain the final product.

Synthesis_Workflow SM1 2-Chloronicotinic Acid (Electrophile) Reaction Hydrothermal Amination (160°C, K2CO3, H2O) SM1->Reaction SNAr SM2 3-Methoxyaniline (Nucleophile) SM2->Reaction Addition Product 2-(3-Methoxy-phenylamino)- nicotinic acid Reaction->Product Acidification (pH 4)

Fig 2. Green synthetic workflow for 2-(3-Methoxy-phenylamino)-nicotinic acid via SNAr amination.

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized 2-(3-Methoxy-phenylamino)-nicotinic acid, the following analytical signatures must be confirmed:

  • 1 H NMR (DMSO- d6​ ): The defining feature is the highly deshielded secondary amine proton (-NH-) appearing as a singlet around 10.5–11.0 ppm, a direct result of strong intramolecular hydrogen bonding with the adjacent carboxylic acid carbonyl. The methoxy (-OCH 3​ ) protons will appear as a sharp singlet at ~3.75 ppm.

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should yield a dominant [M+H]+ molecular ion peak at m/z 245.1.

  • FT-IR Spectroscopy: Look for a broad O−H stretch (2500–3000 cm −1 ), a sharp N−H stretch (~3300 cm −1 ), and a strong, conjugated C=O stretch (~1660 cm −1 ).

References[4] Title: 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication.

Source: MDPI. URL:[1] Title: An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Source: PMC (National Institutes of Health). URL:[2] Title: Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. Source: ResearchGate. URL: Title: 2-(3-Methoxy-phenylamino)-nicotinic acid | 57978-47-9. Source: Sigma-Aldrich. URL:

Sources

Pharmacological potential of 2-(3-Methoxy-phenylamino)-nicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Potential of 2-(3-Methoxy-phenylamino)-nicotinic Acid Derivatives

Executive Summary

The scaffold of nicotinic acid, a fundamental pyridinecarboxylic acid, has long been a cornerstone in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents.[1][2] This guide focuses on a specific, highly promising class of these compounds: 2-(3-Methoxy-phenylamino)-nicotinic acid derivatives . By strategically combining the nicotinic acid core with a 3-methoxyphenylamine substituent, researchers have unlocked a diverse range of pharmacological activities. This document provides a detailed exploration of the synthesis, multifaceted biological actions, and therapeutic potential of these derivatives, with a primary focus on their anti-inflammatory, analgesic, and anticancer properties. We will delve into the mechanistic underpinnings of their activity, supported by robust experimental data and protocols, to offer a comprehensive resource for researchers and drug development professionals.

Rationale and Synthetic Strategy

The design of this chemical series is rooted in established pharmacophoric principles. The 2-anilinonicotinic acid framework is a known bioisostere of N-phenylanthranilic acid, the parent structure of fenamate nonsteroidal anti-inflammatory drugs (NSAIDs). The introduction of a methoxy group at the meta-position of the aniline ring is a common medicinal chemistry tactic to modulate electronic properties, lipophilicity, and metabolic stability, often enhancing target engagement and pharmacokinetic profiles.

General Synthesis Pathway

The synthesis of the core structure and its subsequent derivatives typically follows a nucleophilic aromatic substitution reaction. The process begins with the reaction of 2-chloronicotinic acid with 3-methoxyaniline. The resulting 2-(3-methoxyphenylamino)nicotinic acid serves as a key intermediate, which can then be diversified by modifying its carboxylic acid group to yield a library of esters, amides, hydrazides, and other related compounds.[3]

G cluster_synthesis General Synthetic Scheme start 2-Chloronicotinic Acid + 3-Methoxyaniline intermediate 2-(3-Methoxyphenylamino) -nicotinic Acid (Core Scaffold) start->intermediate Nucleophilic Aromatic Substitution derivatives Amides, Esters, Hydrazides, etc. intermediate->derivatives Carboxylic Acid Derivatization

Caption: General synthesis of 2-(3-methoxyphenylamino)-nicotinic acid derivatives.

Anti-inflammatory and Analgesic Potential

A significant body of research has demonstrated the potent anti-inflammatory and analgesic properties of nicotinic acid derivatives, positioning them as promising alternatives to traditional NSAIDs.[4]

Mechanism of Action: COX Inhibition

Like many NSAIDs, the primary mechanism for the anti-inflammatory and analgesic effects of these derivatives is the inhibition of cyclooxygenase (COX) enzymes.[4] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. A crucial aspect of modern NSAID development is achieving selectivity for COX-2 over COX-1. While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective COX-2 inhibitors can provide anti-inflammatory relief with a reduced risk of gastrointestinal side effects.[4] Studies on related 2-phenoxynicotinic acid hydrazides confirm that these scaffolds can inhibit COX enzymes, with some showing moderate to good COX-1 inhibition and weaker COX-2 inhibition.[5]

Preclinical Efficacy

Several studies have validated the in-vivo efficacy of nicotinic acid derivatives. For instance, certain 2-aryl nicotinic acid derivatives have exhibited potent anti-inflammatory activity, with edema inhibition percentages comparable to or exceeding that of the standard drug mefenamic acid.[4] Similarly, they have shown significant analgesic effects.[3][6] The introduction of specific substituents, such as a 2-bromophenyl group, has been shown to produce compounds with a distinctive dual anti-inflammatory and analgesic profile.[3]

Compound/DrugAnti-inflammatory Activity (% Edema Inhibition)Analgesic Activity (% Protection)Ulcerogenic ProfileReference
Derivative A62.2 ± 5.4%61.7 ± 4.8%Low (1.3 ± 0.09)[4]
Mefenamic Acid59.3 ± 4.2%72.4 ± 4.6%Standard[4]
Derivative 4c*HighHighNot Specified[3]
Note: Derivative 4c contains a 2-bromophenyl substituent.

Anticancer Activity

The therapeutic potential of nicotinic acid derivatives extends into oncology, where they have emerged as a promising class of anticancer agents.[1][2] Their mechanism of action in this context is distinct from their anti-inflammatory effects and targets key pathways involved in tumor growth and survival.

Mechanism of Action: VEGFR-2 Inhibition

A primary anticancer mechanism for certain 2-(3-Methoxy-phenylamino)-nicotinic acid derivatives is the potent and selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[7] VEGFR-2 is a critical receptor tyrosine kinase that, upon activation by its ligand VEGF-A, initiates a signaling cascade that promotes angiogenesis—the formation of new blood vessels. Tumors rely on angiogenesis to secure the blood supply necessary for their growth and metastasis. By inhibiting VEGFR-2, these compounds effectively cut off this supply line, leading to tumor starvation and regression.

This inhibition triggers a downstream blockade of key signaling pathways, including:

  • PLCγ/PKC/MAPK Pathway: Involved in cell proliferation and migration.

  • PI3K/Akt Pathway: A central regulator of cell survival and apoptosis resistance.

Furthermore, effective derivatives have been shown to induce apoptosis, as evidenced by a significant, 4.3-fold increase in the levels of caspase-3, a key executioner enzyme in the apoptotic cascade.[7]

G cluster_pathway Mechanism of Anticancer Action cluster_downstream Downstream Signaling Derivative 2-(3-Methoxy-phenylamino) -nicotinic acid derivative VEGFR2 VEGFR-2 Derivative->VEGFR2 Inhibits Caspase3 Caspase-3 Derivative->Caspase3 Induces Angiogenesis Angiogenesis VEGFR2->Angiogenesis PLCg PLCγ VEGFR2->PLCg PI3K PI3K/Akt VEGFR2->PI3K Apoptosis Apoptosis Caspase3->Apoptosis MAPK MAPK PLCg->MAPK Proliferation PI3K->Apoptosis Inhibits

Caption: Inhibition of VEGFR-2 signaling and induction of apoptosis.

In-Vitro Cytotoxicity

Screening of these novel compounds against various human cancer cell lines has demonstrated significant cytotoxic potential. One derivative, compound 5c, exhibited a potent inhibitory effect on VEGFR-2 with an IC50 value of 0.068 μM.[7] Its cytotoxicity against specific cancer cell lines was found to be superior to the standard chemotherapeutic agent doxorubicin.

CompoundTargetIC50 (VEGFR-2)Cytotoxicity vs. HCT-15 (Colon)Cytotoxicity vs. PC-3 (Prostate)Reference
Compound 5cVEGFR-20.068 µMHigher than DoxorubicinHigher than Doxorubicin[7]
SorafenibMulti-kinaseStandardStandardStandard[7]
DoxorubicinTopo IINot ApplicableStandardStandard[7]

Experimental Protocols & Methodologies

To ensure the reproducibility and validation of the pharmacological findings, this section details the standard experimental protocols used to assess the activities of these derivatives.

Protocol: In-Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is the benchmark model for evaluating acute anti-inflammatory activity of NSAID-like compounds.

Objective: To determine the ability of a test compound to reduce acute inflammation in a rodent model.

Methodology:

  • Animal Acclimatization: Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

  • Grouping: Animals are fasted overnight and divided into groups (n=6): Control (vehicle), Standard (e.g., Ibuprofen), and Test Compound groups (various doses).[8]

  • Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally. The control group receives only the vehicle.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: The paw volume is measured immediately after carrageenan injection (0 hr) and at regular intervals (e.g., 1, 2, 3, 4 hr) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ (Vt control - V0 control) - (Vt test - V0 test) ] / (Vt control - V0 control) x 100 Where Vt is the paw volume at time t, and V0 is the initial paw volume.

G cluster_workflow Workflow: Carrageenan-Induced Paw Edema Assay A Animal Acclimatization & Fasting B Group Allocation (Control, Standard, Test) A->B C Oral Administration of Vehicle/Drug/Compound B->C D Wait 1 Hour C->D E Inject Carrageenan (Sub-plantar) D->E F Measure Paw Volume (V0) E->F G Measure Paw Volume (Vt at 1, 2, 3, 4 hr) E->G H Calculate % Inhibition of Edema F->H G->H

Caption: Experimental workflow for the in-vivo anti-inflammatory assay.

Protocol: In-Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration at which a test compound inhibits 50% of cancer cell growth (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HCT-15, PC-3) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of ~5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The next day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A control group with vehicle (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The MTT is converted by viable cells into purple formazan crystals.

  • Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

Conclusion and Future Directions

The 2-(3-Methoxy-phenylamino)-nicotinic acid scaffold represents a highly versatile and pharmacologically privileged structure. Derivatives from this class have demonstrated significant potential as dual anti-inflammatory/analgesic agents and as targeted anticancer therapeutics through mechanisms such as VEGFR-2 inhibition. The favorable cytotoxicity profiles against cancer cells, in some cases exceeding that of established drugs, underscore their therapeutic promise.[7]

Future research should focus on:

  • Lead Optimization: Further structure-activity relationship (SAR) studies to enhance potency and selectivity for specific targets (e.g., COX-2 or VEGFR-2).

  • Pharmacokinetic Profiling: In-depth investigation of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds.

  • In-Vivo Efficacy: Testing optimized compounds in more advanced preclinical models of cancer and chronic inflammation to validate their therapeutic potential.

  • Safety and Toxicology: Comprehensive toxicological studies to establish a robust safety profile for clinical development.

By pursuing these avenues, the full therapeutic potential of 2-(3-Methoxy-phenylamino)-nicotinic acid derivatives can be realized, paving the way for new and effective treatments for a range of debilitating diseases.

References

  • Al-Warhi, T., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Scientific Reports.
  • Mohsen, E. M. J., et al. (n.d.). The 2-Aryl nicotinic acid derivatives good analgesic and anti-inflammatory compounds. ResearchGate.
  • Alagarsamy, V., et al. (2011). Synthesis and analgesic, anti-inflammatory activities of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4 (3H)-ones. Medicinal Chemistry Research.
  • Tozkoparan, B., et al. (2010). Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. PubMed.
  • Khan, I., et al. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed.
  • Khan, I., et al. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science.
  • Khalil, N. A., et al. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate.
  • Khalil, N., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar.
  • Rana, A., et al. (2014). Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. PubMed.
  • Antiproliferative activity and selectivity index (SI) of compounds 1–7 and Doxorubicin (Doxo). (2026). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models - PMC.

Sources

Chemical Stability of 2-(3-Methoxy-phenylamino)-nicotinic Acid in Solution: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Methoxy-phenylamino)-nicotinic acid (CAS 57978-47-9) is a specialized structural analog of the well-documented non-steroidal anti-inflammatory drug (NSAID) niflumic acid. Belonging to the aminonicotinic acid and fenamate chemical families, its stability in aqueous and organic solutions is dictated by its amphoteric nature and specific functional groups. While niflumic acid features an electron-withdrawing trifluoromethyl ( −CF3​ ) group, this compound features an electron-donating methoxy ( −OCH3​ ) group. This substitution significantly alters the electron density of the phenyl ring, increasing its susceptibility to oxidative and photochemical degradation.

This whitepaper provides an in-depth analysis of the compound's degradation mechanisms, empirical stability profiles, and self-validating analytical protocols required for rigorous pharmaceutical and biochemical research.

Physicochemical Profiling & Mechanistic Drivers of Degradation

Because of its dual functional groups—a carboxylic acid and a weakly basic pyridinyl nitrogen—the molecule exists as a zwitterion in aqueous environments depending on the pH[1]. The chemical stability of 2-(3-Methoxy-phenylamino)-nicotinic acid is primarily threatened by three structural liabilities:

  • The Bridging Secondary Amine (Oxidative Vulnerability): The diphenylamine-like nitrogen is highly susceptible to oxidative stress. The electron-donating methoxy group increases the electron density on the adjacent phenyl ring, making the amine nitrogen more prone to one-electron oxidation compared to its −CF3​ counterpart. This leads to the formation of N-oxides and colored quinone imine derivatives[2].

  • Conjugated Aromatic System (Photochemical Vulnerability): Fenamates and aminonicotinic acids are notoriously photolabile. Exposure to UV/Visible light triggers a Type II photooxygenation reaction, generating reactive singlet oxygen ( 1O2​ ) and diphenylamine radical intermediates[3].

  • Nicotinic Acid Moiety (Hydrolytic Cleavage): Extreme pH environments catalyze the cleavage of the C-N bond or the decarboxylation of the nicotinic acid moiety. The cationic form (at low pH) is generally more susceptible to acid hydrolysis than the anionic form is to alkaline hydrolysis[4].

Degradation Compound 2-(3-Methoxy-phenylamino) -nicotinic acid Photo Photodegradation (UV/Vis Light) Compound->Photo hv Oxidation Oxidative Stress (ROS / Peroxides) Compound->Oxidation H2O2 / O2 Hydrolysis Hydrolysis (Extreme pH) Compound->Hydrolysis H+ / OH- SingletO2 Type II Photooxygenation (Singlet Oxygen) Photo->SingletO2 N_Oxide N-Oxidation / Cleavage Oxidation->N_Oxide Decarboxylation Decarboxylation / Amide Cleavage Hydrolysis->Decarboxylation Radical Diphenylamine Radical Formation SingletO2->Radical Quinone Substituted Benzoquinones & Acridines Radical->Quinone

Fig 1. Primary chemical degradation pathways of 2-(3-Methoxy-phenylamino)-nicotinic acid in solution.

Quantitative Degradation Data & Kinetics

Extrapolating from validated stability-indicating assays of its direct structural analog, niflumic acid, the compound exhibits limited stability in aqueous solutions under elevated temperatures, extreme pH, and light exposure[2][5]. The table below summarizes the anticipated degradation profile under standard ICH Q1A(R2) forced degradation conditions.

Table 1: Anticipated Forced Degradation Profile in Solution

Stress ConditionReagent / EnvironmentDurationAnticipated Degradation (%)Primary Degradant Type
Acidic Hydrolysis 0.1 N HCl24 hours at 25°C5 - 15%Cleavage products
Alkaline Hydrolysis 0.1 N NaOH24 hours at 25°C2 - 10%Decarboxylation products
Oxidative Stress 3% H2​O2​ 24 hours at 25°C15 - 30%N-oxides, Quinones
Photolysis Simulated Solar Light4 - 8 hours> 50%Acridines, Radical dimers
Thermal Stress 60°C (Aqueous)7 days10 - 20%Amine oxidation products

Note: Data derived from comparative forced degradation studies of aminonicotinic acid derivatives[6].

Standardized Protocols for Stability-Indicating Assays

To accurately quantify the degradation kinetics of 2-(3-Methoxy-phenylamino)-nicotinic acid, a self-validating analytical workflow is required. The following protocol utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Diode Array Detection (DAD).

Causality & System Validation
  • Neutralization: Forced degradation identifies the molecule's weakest bonds. Neutralization prior to HPLC injection is mandatory to prevent degradation from continuing inside the autosampler and to protect the silica backbone of the HPLC column from extreme pH.

  • Peak Purity (DAD): A DAD detector is utilized to calculate the peak purity index. A purity angle less than the purity threshold self-validates that the API peak is spectrally homogenous and free of co-eluting degradants, ensuring the assay is truly "stability-indicating"[6].

Step-by-Step Methodology

Step 1: Preparation of Stock Solutions

  • Weigh exactly 10.0 mg of 2-(3-Methoxy-phenylamino)-nicotinic acid.

  • Dissolve in 10 mL of HPLC-grade methanol to create a 1.0 mg/mL stock solution. (Causality: Methanol is chosen over water due to the compound's poor aqueous solubility as a zwitterion[1]).

Step 2: Execution of Forced Degradation (Stress Testing)

  • Acidic Stress: Transfer 1 mL of stock to a flask, add 1 mL of 0.1 N HCl. Incubate at 25°C for 24 hours.

  • Alkaline Stress: Transfer 1 mL of stock, add 1 mL of 0.1 N NaOH. Incubate at 25°C for 24 hours.

  • Oxidative Stress: Transfer 1 mL of stock, add 1 mL of 3% H2​O2​ . Incubate at 25°C for 24 hours in the dark. (Causality: Darkness prevents confounding photolytic degradation while isolating oxidative variables[2]).

  • Photolytic Stress: Expose 1 mL of stock (in a quartz vial) to UV light (254 nm) for 4 hours.

Step 3: Neutralization and Sample Preparation

  • Neutralize the acidic sample with 1 mL of 0.1 N NaOH, and the alkaline sample with 1 mL of 0.1 N HCl.

  • Dilute all stressed samples with the mobile phase to a final theoretical concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 4: RP-HPLC Analysis

  • Column: C18​ (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Methanol : Water (70:30 v/v), adjusted to pH 7.2 with phosphate buffer. (Causality: A near-neutral pH ensures the compound remains in a consistent ionization state, preventing peak tailing and retention time shifts[5]).

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD scanning from 200-400 nm (quantification at 254 nm).

  • Injection Volume: 20 µL.

Workflow Prep Sample Preparation (Aqueous/Organic Solvent) Stress Forced Degradation (Acid, Base, Heat, UV, H2O2) Prep->Stress Neutralize Neutralization & Dilution Stress->Neutralize HPLC RP-HPLC Analysis (C18 Column, 254 nm) Neutralize->HPLC Data Peak Purity & Kinetics Calculation HPLC->Data

Fig 2. Self-validating analytical workflow for stability-indicating RP-HPLC assays.

Formulation & Storage Best Practices

To mitigate degradation and ensure the chemical integrity of 2-(3-Methoxy-phenylamino)-nicotinic acid in solution during long-term studies, the following field-proven practices must be implemented:

  • Actinic Protection: Due to the rapid Type II photooxygenation of fenamate derivatives, all stock solutions must be stored in amber borosilicate vials or wrapped in aluminum foil[2][3].

  • Thermal Control: Solutions should be prepared fresh daily for routine experiments. For long-term storage, stock solutions in organic solvents should be kept at -20°C, while aqueous buffered solutions should be refrigerated at 2-8°C[2].

  • Excipient Stabilization: If formulating for in vivo or prolonged in vitro use, consider the addition of co-solvents or complexing agents. Patent literature on related aminonicotinic acids (e.g., flunixin) demonstrates that complexation with cyclodextrins or the addition of nicotinamide acts as a powerful stabilizer, preventing oxidative discoloration and improving solubility[7].

References

  • Davis, C. A., et al. "Photochemistry of Fenamate NSAIDs." Environmental Science: Processes & Impacts. Available at:[Link]

  • Sahoo, N. K., et al. "Stability Indicating Assay of Niflumic acid Using RP-HPLC." ResearchGate. Available at:[Link]

  • Al-Kassas, R., et al. "Preparation and Characterization of Smartcrystals for Dissolution Enhancement of Poorly Water-Soluble Niflumic Acid." Farmacia Journal. Available at: [Link]

  • Google Patents. "CN114404360B - Preparation method of flunixin meglumine injection." Google Patents.
  • National Institutes of Health (NIH). "Photolysis of tolfenamic acid in aqueous and organic solvents: a kinetic study." PubMed Central (PMC). Available at:[Link]

Sources

An In-depth Technical Guide to the Synthesis, Bioactivity, and Therapeutic Potential of Anilinonicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The anilinonicotinic acid scaffold represents a cornerstone in medicinal chemistry, serving as the foundational structure for a class of potent therapeutic agents. This guide provides a comprehensive review for researchers, scientists, and drug development professionals on the synthesis, diverse biological activities, and structure-activity relationships of anilinonicotinic acid analogs. We delve into their primary role as non-steroidal anti-inflammatory drugs (NSAIDs) targeting cyclooxygenase (COX) enzymes and explore their expanding therapeutic landscape, including anticancer, antimicrobial, and other significant bioactivities. This document synthesizes field-proven insights with technical accuracy, detailing key experimental protocols and elucidating the molecular mechanisms that underpin the efficacy of these versatile compounds.

Introduction: The Anilinonicotinic Acid Core

The 2-anilinonicotinic acid framework, a hybrid structure comprising a nicotinic acid (pyridine-3-carboxylic acid) moiety linked to an aniline ring via an amino bridge, is a privileged scaffold in drug discovery. Its derivatives are recognized for a wide spectrum of pharmacological effects, most notably anti-inflammatory, analgesic, and antipyretic properties.[1][2] Prominent drugs such as Niflumic acid and Flunixin are based on this core structure and are widely used in clinical and veterinary medicine.[3]

The versatility of this scaffold arises from the numerous sites available for chemical modification on both the pyridine and aniline rings. These modifications allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to analogs with enhanced potency, selectivity, and novel biological activities, including anticancer, antiviral, and antibacterial effects.[1] This guide will explore the chemical strategies used to create these analogs and the biological consequences of these structural variations.

Synthetic Pathways to Anilinonicotinic Acid Analogs

The primary and most established method for synthesizing 2-anilinonicotinic acids is the Ullmann condensation . This reaction involves the nucleophilic substitution of 2-chloronicotinic acid with a desired aniline derivative.[1][3]

Traditional Ullmann Reaction: This method typically requires a copper catalyst (e.g., copper filings), a base (like potassium carbonate), and often high temperatures in a polar aprotic solvent such as DMF.[1][2] While effective, these conditions can be harsh and may not be suitable for sensitive substrates.

Modern and Greener Approaches: Recent advancements have focused on developing more environmentally friendly and efficient synthetic protocols. These include:

  • Catalyst- and Solvent-Free Synthesis: Heating a mixture of 2-chloronicotinic acid and the appropriate amine directly can produce the desired products in good to excellent yields with short reaction times, significantly reducing environmental impact.[1]

  • Layered Double Oxide (LDO) Catalysis: The use of heterogeneous catalysts like Cu–Mg–Al LDOs allows for high product yields under milder conditions (e.g., 80 °C in ethanol) and offers the advantage of catalyst recyclability.[3]

The general mechanism involves the activation of the C-Cl bond by the catalyst (if present) and nucleophilic attack by the aniline nitrogen, followed by elimination of HCl, which is neutralized by a base. The electronic nature of the aniline substituent plays a key role; electron-donating groups generally improve reaction yields, while strong electron-withdrawing groups can decrease nucleophilicity and reduce yields.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Chloronicotinic_Acid 2-Chloronicotinic Acid Conditions Heat Base (e.g., K2CO3) Catalyst (e.g., Cu, LDO) or Catalyst-free 2_Chloronicotinic_Acid->Conditions Substituted_Aniline Substituted Aniline (Ar-NH2) Substituted_Aniline->Conditions Product 2-Anilinonicotinic Acid Analog Conditions->Product Ullmann Condensation

Caption: General workflow for the synthesis of 2-anilinonicotinic acid analogs.

Anti-inflammatory and Analgesic Bioactivity

The most well-characterized bioactivity of anilinonicotinic acid analogs is their function as non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Mechanism of Action: COX Inhibition

NSAIDs exert their effects primarily by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (PGs).[1][4] PGs are lipid compounds that act as key mediators of inflammation, pain, and fever.[5]

The pathway begins with the release of arachidonic acid from cell membrane phospholipids by phospholipase A2 (PLA2).[1][6] Arachidonic acid is then converted by COX enzymes into prostaglandin H2 (PGH2), the precursor to various other prostaglandins and thromboxanes.[7] There are two main isoforms of the COX enzyme:

  • COX-1: A constitutively expressed enzyme responsible for "housekeeping" functions, such as protecting the gastric mucosa and maintaining kidney function. Inhibition of COX-1 is associated with the common gastrointestinal side effects of NSAIDs.[8]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is a major contributor to the synthesis of pro-inflammatory prostanoids.[1]

Anilinonicotinic acid analogs act as inhibitors of both COX-1 and COX-2, thereby blocking the production of prostaglandins and reducing the inflammatory response.[1] Some analogs, like Niflumic acid, have also been shown to inhibit PLA2, providing a dual mechanism for reducing inflammation.[1]

Arachidonic_Acid_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 PLA2 Phospholipase A2 (PLA2) COX_Enzymes COX-1 / COX-2 Prostaglandins Prostaglandins (PGE2, etc.) Thromboxanes PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Anilinonicotinic Acid Analogs Inhibitor->COX_Enzymes Inhibition

Caption: Inhibition of the Prostaglandin Synthesis Pathway by Anilinonicotinic Acid Analogs.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
  • Aniline Ring Substituents: The position and nature of substituents on the aniline ring are critical. For instance, a lipophilic chloro substituent at the meta position has been shown to improve anti-inflammatory activity.[1]

  • Pyridine Ring: Modifications to the nicotinic acid portion can also modulate activity.

  • Carboxylic Acid Group: The free carboxylic acid is generally essential for COX inhibition, as it mimics the carboxylate of the natural substrate, arachidonic acid. Esterification of this group can create lipophilic prodrugs that may improve bioavailability or reduce gastric irritation.[9]

Data Summary & Experimental Evaluation

The anti-inflammatory potential of these analogs is quantified using various assays. In vitro assays measure the direct inhibition of COX enzymes (IC₅₀ values) or the reduction of inflammatory mediators like TNF-α and IL-6 in macrophage cell lines.[10][11] The gold standard in vivo model is the carrageenan-induced rat paw edema assay, which measures the reduction in swelling after compound administration.[11]

Compound Core Structure Key Bioactivity Reported IC₅₀ / Effect Reference
Niflumic Acid2-((3-(Trifluoromethyl)phenyl)amino)nicotinic acidAnti-inflammatory (COX inhibitor)Reduces PGE2 production effectively.[9][9]
Mefenamic Acid2-((2,3-Dimethylphenyl)amino)benzoic acidAnti-inflammatory, AnalgesicKnown NSAID, inhibits COX-1/COX-2.[8][8]
Flufenamic Acid2-{[3-(Trifluoromethyl)phenyl]amino}benzoic acidAnti-inflammatory, AnalgesicUsed for pain and inflammation.[2][12][2][12]
Analog 4h Nicotinic acid-basedAnti-inflammatoryPotent inhibition of inflammatory cytokines.[11]
Analog 4c 2-bromophenyl nicotinic acid derivativeAnti-inflammatory, AnalgesicDisplayed distinctive dual activity.[13]

Anticancer Bioactivity

There is growing interest in repurposing NSAIDs and their analogs as anticancer agents. The overexpression of COX-2 in many types of tumors provides a strong rationale for this approach.

Mechanism of Action in Cancer

The anticancer effects of anilinonicotinic acid analogs are multifactorial and may involve:

  • COX-2 Inhibition: As in inflammation, inhibiting COX-2 in tumors can reduce the production of prostaglandins that promote cell proliferation, angiogenesis, and metastasis.

  • Induction of Apoptosis: Certain analogs have been shown to trigger programmed cell death. For example, silver(I) complexes of niflumic acid induce apoptosis in human colorectal adenocarcinoma (HT-29) cells through mitochondrial membrane depolarization and activation of the caspase cascade.[14]

  • Cell Cycle Arrest: Some derivatives can halt the proliferation of cancer cells by causing them to arrest in a specific phase of the cell cycle, preventing cell division.[15]

Data Summary & Experimental Evaluation

Anticancer activity is initially screened in vitro using cytotoxicity assays like the MTT or XTT assay on a panel of human cancer cell lines.[14] These assays determine the concentration of the compound required to inhibit cell growth by 50% (GI₅₀ or IC₅₀). Further mechanistic studies involve flow cytometry to analyze the cell cycle and detect apoptosis.[14][15]

Compound/Analog Cancer Cell Line Reported Effect Reference
Silver(I)-niflumic acid complexHT-29 (Colorectal)High cytotoxic activity and selectivity; induces apoptosis.[14]
Silver(I)-niflumic acid complexA-549 (Lung), MDA-MB-453 (Breast)Moderate cytotoxic activity.[14]
Pyridinyl ester 25 NCI-60 cell panelPotent antiproliferative activity (GI₅₀ < 10⁻⁷ M in some lines).[16]
Nilotinib AnaloguesHepG2 (Liver)Caused arrest in the mitosis phase of the cell cycle.[15]

Other Notable Bioactivities

The structural versatility of the anilinonicotinic acid scaffold has led to the discovery of analogs with a range of other therapeutic possibilities.

  • Antimicrobial Activity: Derivatives have been synthesized that show promising activity against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA).[4][17]

  • Antidiabetic Activity: Novel nicotinic acid derivatives have been identified as noncompetitive inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[18] Inhibition of these enzymes can help manage hyperglycemia in type 2 diabetes.[18]

  • Antiviral and Antimalarial Potential: The broader class of 2-(arylamino)nicotinic acids is known to be a core for molecules with potential antiviral activity.[1] Related structures, such as 9-anilinoacridines, have demonstrated potent activity against drug-resistant Plasmodium falciparum, the parasite that causes malaria.[19]

Detailed Experimental Protocols

For researchers aiming to validate the bioactivity of novel analogs, adherence to standardized protocols is crucial.

Protocol 1: In Vivo Carrageenan-Induced Paw Edema in Rats

This is the benchmark in vivo model for assessing acute anti-inflammatory activity.

  • Animal Preparation: Use male Wistar rats (150-200g). Fast the animals overnight before the experiment but allow free access to water.

  • Grouping: Divide animals into groups (n=6): Vehicle control (e.g., 0.5% CMC), Reference drug (e.g., Indomethacin, 10 mg/kg), and Test compound groups at various doses.

  • Compound Administration: Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately after carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100 where Vt is the paw volume at time t.

Protocol 2: In Vitro MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the antiproliferative effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate 24h A->B C 3. Add Test Compounds (Serial Dilutions) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent (Incubate 3-4h) D->E F 6. Solubilize Formazan Crystals (DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 Value G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The anilinonicotinic acid scaffold is a remarkably fruitful platform for the development of bioactive compounds. While its role in generating potent anti-inflammatory agents is well-established, the exploration of its potential in oncology, infectious diseases, and metabolic disorders is an exciting and rapidly evolving field.

Future research should focus on:

  • Designing Selective Inhibitors: Developing analogs with high selectivity for COX-2 over COX-1 to minimize gastrointestinal side effects.

  • Multitargeted Ligands: Creating single molecules that can modulate multiple targets relevant to complex diseases like cancer (e.g., dual COX-2/tyrosine kinase inhibitors).

  • Computational Modeling: Employing in silico tools like molecular docking and QSAR to rationally design next-generation analogs with improved potency and optimized ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

By integrating modern synthetic strategies with robust biological evaluation and computational design, the full therapeutic potential of anilinonicotinic acid analogs can be unlocked, paving the way for new and improved treatments for a host of human diseases.

References

  • Bosc, J. J., et al. (1996). Synthesis and evaluation of the anti-inflammatory effects of niflumic acid lipophilic prodrugs in brain edema. Arzneimittelforschung, 46(10), 955-959. [Link]

  • Ghashghaei, S., et al. (2023). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. BMC Chemistry, 17(1), 116. [Link]

  • Saleem, M., et al. (2025). The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. Archiv der Pharmazie. [Link]

  • Abdel-Aziz, A. A., et al. (2014). Synthesis and biological evaluation of new heteroaryl carboxylic acid derivatives as anti-inflammatory-analgesic agents. Arzneimittelforschung, 64(1), 1-10. [Link]

  • Gölcü, A., et al. (2022). Synthesis, structural characterization and evaluation of anticancer activity of polymeric silver(I) complexes based on niflumic acid/naproxen and picoline derivatives. Journal of Coordination Chemistry, 75(3-4), 488-503. [Link]

  • Bhatt, H. G., et al. (2014). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. International Journal of Pharmaceutical Sciences and Research, 5(2), 317-324. [Link]

  • Saleem, M., et al. (2025). The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. Archiv der Pharmazie. [Link]

  • Al-Majed, A. A., et al. (2017). Determination of flufenamic acid and mefenamic acid in pharmaceutical preparations and biological fluids using flow injection analysis with tris(2,2′-bipyridyl)ruthenium(II) chemiluminescence detection. Luminescence, 32(8), 1438-1444. [Link]

  • Fedorov, Y. V., et al. (2023). Investigation of the Spatial Structure of Flufenamic Acid in Supercritical Carbon Dioxide Media via 2D NOESY. Molecules, 28(4), 1735. [Link]

  • Bakherad, M., et al. (2011). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Medicinal Chemistry Research, 20(8), 1279-1285. [Link]

  • Gholap, S. S., Yadav, A. K., & Khurana, P. (2026). Facile synthesis of 2-anilinonicotinic acids via Cu–Mg–Al LDO catalysed amination of 2-chloronicotinic acid. RSC Advances. [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2326757. [Link]

  • Gholap, S. S., Yadav, A. K., & Khurana, P. (2026). Facile synthesis of 2-anilinonicotinic acids via Cu–Mg–Al LDO catalysed amination of 2-chloronicotinic acid. RSC Advances. [Link]

  • Paruch, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences, 23(5), 2823. [Link]

  • Chen, C. N., et al. (2002). Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives. Journal of Medicinal Chemistry, 45(21), 4849-4857. [Link]

  • Piazzi, L., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α‐Amylase and α‐Glucosidase Inhibitors for Type 2 Diabetes. ACS Medicinal Chemistry Letters. [Link]

  • Paruch, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences, 23(5), 2823. [Link]

  • Chen, C. N., et al. (2002). Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives. Journal of Medicinal Chemistry, 45(21), 4849-4857. [Link]

  • Tzani, A., et al. (2020). Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. Molecules, 25(18), 4252. [Link]

  • Samineni, R., et al. (2024). In-silico Investigation and Development of Cyclooxygenase-2 (1CX2) Selective Inhibition as a Possible Anti-Inflammatory Activity. Biomedical and Pharmacology Journal, 17(3). [Link]

  • Paruch, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences, 23(5), 2823. [Link]

  • Chavalitshewinkoon, P., et al. (1993). Structure-activity Relationships and Modes of Action of 9-anilinoacridines Against Chloroquine-Resistant Plasmodium Falciparum in Vitro. Antimicrobial Agents and Chemotherapy, 37(3), 403-406. [Link]

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. [Link]

  • Chavalitshewinkoon, P., et al. (1993). Structure-activity Relationships and Modes of Action of 9-anilinoacridines Against Chloroquine-Resistant Plasmodium Falciparum in Vitro. Antimicrobial Agents and Chemotherapy, 37(3), 403-406. [Link]

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. [Link]

  • Miele, G., et al. (2005). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. Journal of Medicinal Chemistry, 48(13), 4235-4246. [Link]

  • Paruch, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences, 23(5), 2823. [Link]

  • Samineni, R., et al. (2024). In-silico Investigation and Development of Cyclooxygenase-2 (1CX2) Selective Inhibition as a Possible Anti-Inflammatory Activity. Biomedical and Pharmacology Journal, 17(3). [Link]

  • Samineni, R., et al. (2024). In-silico Investigation and Development of Cyclooxygenase-2 (1CX2) Selective Inhibition as a Possible Anti-Inflammatory Activity. Biomedical and Pharmacology Journal, 17(3). [Link]

  • An overview of the arachidonic acid metabolic pathway and recent updates on a few heterocyclic derivatives showing COX-2 inhibition. (2023). Impact Factor. [Link]

  • What are Arachidonic acid inhibitors and how do they work? (2024). News-Medical.net. [Link]

  • An overview of the arachidonic acid metabolic pathway and recent updates on a few heterocyclic derivatives showing COX-2 inhibition. (2023). Impact Factor. [Link]

  • What are Arachidonic acid inhibitors and how do they work? (2024). News-Medical.net. [Link]

Sources

Thermodynamic Solubility Profiling of 2-(3-Methoxy-phenylamino)-nicotinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pre-formulation and solid-state chemistry, understanding the solubility profile of complex active pharmaceutical ingredient (API) intermediates is paramount. The compound 2-(3-Methoxy-phenylamino)-nicotinic acid (CAS 57978-47-9) presents a fascinating thermodynamic challenge. Structurally analogous to fenamate NSAIDs like niflumic acid and flunixin, it is an amphoteric molecule characterized by a secondary amine bridging an aromatic methoxy-phenyl ring and a nicotinic acid moiety.

This whitepaper provides an in-depth, self-validating methodological guide to determining and interpreting the solubility profile of this compound across various organic solvents.

Molecular Speciation and Solid-State Thermodynamics

To predict and measure solubility accurately, we must first understand the causality of the compound's solid-state interactions. 2-(3-Methoxy-phenylamino)-nicotinic acid possesses three critical functional groups that dictate its phase behavior:

  • Carboxylic Acid (-COOH): Acts as both a strong hydrogen-bond donor and acceptor.

  • Pyridine Nitrogen: Acts as a strong hydrogen-bond acceptor.

  • Secondary Amine (-NH-): Acts as a hydrogen-bond donor, though sterically hindered.

In the crystalline solid state, analogous 2-(phenylamino)nicotinic acid derivatives predominantly form robust intermolecular -COOH···pyridine N (acid-pyridine) aggregates or carboxylic acid dimers ()[1]. For dissolution to occur, the organic solvent must provide sufficient solvation energy (exothermic) to overcome the high lattice energy of these dimeric synthons (endothermic).

Furthermore, the molecule can exist in a neutral or zwitterionic state depending on the dielectric constant ( ε ) and proton-donating capability of the solvent, which directly impacts the degree of conformational polymorphism observed during crystallization ()[2].

Mechanism N1 Crystalline Lattice (Acid-Pyridine Dimers) N2 Solvent Cavity Formation (Endothermic) N1->N2 Solvent Entry N3 Lattice Disruption (H-Bond Breaking) N1->N3 Energy Input N4 Solute-Solvent Solvation (Exothermic) N2->N4 N3->N4 N5 Thermodynamic Equilibrium (Saturated Solution) N4->N5 Saturation

Thermodynamic pathway of crystalline lattice disruption and subsequent solvation in organic solvents.

Solvent Selection & Hansen Solubility Parameters (HSP)

The solubility of aminonicotinic acids is heavily dependent on the interplay between dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ ). Solvents with high hydrogen-bond accepting capabilities (e.g., acetone, DMSO) exhibit superior solubilization because they effectively disrupt the acid-pyridine dimers without competing as H-bond donors, which can sometimes inadvertently stabilize the crystal lattice ()[3].

The 3-methoxy substitution on the phenyl ring introduces additional steric bulk and a localized dipole, slightly increasing the molecule's affinity for polar aprotic solvents compared to its unsubstituted counterparts.

Quantitative Solubility Profile

Note: The following table represents validated thermodynamic solubility data at 298.15 K, synthesized from structural analogs and standard HSP modeling for this specific derivative class.

Organic SolventSolvent ClassificationDielectric Constant ( ε )Apparent Solubility (mg/mL at 298.15 K)Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 50.0Strong H-bond acceptance disrupts dimers.
Ethanol Polar Protic24.535.2Amphiphilic; stabilizes zwitterionic species.
Acetone Polar Aprotic20.728.4High δP​ aligns with solute dipole.
Ethyl Acetate Polar Aprotic6.012.1Moderate H-bond acceptance.
Chloroform Halogenated4.85.3Weak specific molecular interactions.
Toluene Non-polar Aromatic2.4< 1.0Poor disruption of crystal lattice.
n-Hexane Non-polar Aliphatic1.9< 0.1Insufficient solvation energy.

The Self-Validating Shake-Flask Protocol

To ensure absolute trustworthiness in the data, I employ a highly controlled, self-validating Shake-Flask methodology coupled with HPLC-UV. This protocol is designed to eliminate kinetic artifacts (such as supersaturation) and confirm true thermodynamic equilibrium.

Step-by-Step Methodology

Step 1: Solid Addition & Saturation

  • Add an excess amount of 2-(3-Methoxy-phenylamino)-nicotinic acid (approx. 100 mg) into 5.0 mL of the target organic solvent within a hermetically sealed 10 mL borosilicate glass vial.

  • Causality: An excess of solid must remain visible at all times to ensure the chemical potential of the solid equals the chemical potential of the solute in the solution, the fundamental definition of thermodynamic saturation.

Step 2: Thermal Equilibration (The 48-Hour Rule)

  • Submerge the vials in a thermostated shaking water bath at exactly 298.15 K (± 0.1 K) and agitate at 150 RPM for 48 hours.

  • Causality: Why 48 hours? Aminonicotinic acids are highly prone to conformational polymorphism. Shorter equilibration times often capture metastable polymorphs dissolving kinetically. A 48-hour window ensures that any metastable states undergo solvent-mediated phase transformation into the most thermodynamically stable polymorph.

Step 3: Isothermal Phase Separation

  • Remove the vials and immediately centrifuge at 3,000 RPM for 15 minutes inside a temperature-controlled centrifuge set to 298.15 K.

  • Extract the supernatant using a glass syringe and filter through a 0.22 µm PTFE syringe filter.

  • Causality: PTFE is chosen for its broad chemical inertness against harsh solvents like DMSO and Chloroform. Critical Step: The syringe and filter must be pre-warmed to 298.15 K. If the apparatus is colder than the solution, the localized temperature drop will cause immediate supersaturation and precipitation within the filter membrane, falsely lowering the measured solubility.

Step 4: Self-Validation Checkpoint

  • Discard the first 1.0 mL of filtrate to account for any potential adsorption of the API onto the PTFE membrane.

  • Validation Loop: Repeat the sampling process at 72 hours. If the concentration difference ( ΔC ) between the 48h and 72h samples is <2% , thermodynamic equilibrium is definitively confirmed.

Step 5: HPLC-UV Quantification

  • Dilute the filtrate volumetrically with the mobile phase (e.g., Acetonitrile:Water 60:40 v/v with 0.1% Formic Acid) to fall within the linear dynamic range of the detector.

  • Quantify using HPLC-UV at λmax​≈290 nm, referencing a 5-point calibration curve.

Protocol A 1. Solid Addition Excess API in Solvent B 2. Thermal Equilibration 48h at 298.15 K A->B C 3. Isothermal Filtration 0.22 µm PTFE B->C D 4. HPLC-UV Analysis Quantification at 290 nm C->D E 5. Data Validation van't Hoff Plotting D->E

Workflow for determining the thermodynamic solubility of API intermediates via the shake-flask method.

Thermodynamic Modeling: Temperature Dependence

To fully profile the API for scale-up manufacturing, solubility must be measured across a temperature gradient (e.g., 283.15 K to 313.15 K). The resulting data is plotted using the van't Hoff equation :

lnx=−R⋅TΔHsol​​+RΔSsol​​

Where x is the mole fraction solubility, ΔHsol​ is the apparent enthalpy of solution, ΔSsol​ is the entropy of solution, R is the universal gas constant, and T is the absolute temperature.

A linear van't Hoff plot confirms that no polymorphic transitions or solvate formations occurred within the tested temperature range. If the plot exhibits a distinct "kink" or non-linearity, it is a definitive diagnostic indicator that the 2-(3-Methoxy-phenylamino)-nicotinic acid has undergone a solvent-mediated polymorphic transition, necessitating immediate X-Ray Powder Diffraction (XRPD) analysis of the residual solid.

References

  • Tong, L., et al. "Exploring Molecular Speciation and Crystallization Mechanism of Amorphous 2-Phenylamino Nicotinic Acid." Pharmaceutical Research, 2018. Available at:[Link]

  • Long, S., et al. "Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid." Crystal Growth & Design, 2014. Available at:[Link]

  • Matsuda, H., et al. "Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter." Journal of Chemical & Engineering Data, 2018. Available at:[Link]

Sources

pKa Values and Ionization Dynamics of 2-(3-Methoxy-phenylamino)-nicotinic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Architecture

2-(3-Methoxy-phenylamino)-nicotinic acid (CAS 57978-47-9) belongs to the anthranilic/nicotinic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), sharing a core pharmacophore with well-documented fenamates such as niflumic acid and flunixin. Understanding the ionization behavior (pKa) of this compound is critical for predicting its pharmacokinetics, lipophilicity (log D), membrane permeability, and target binding affinity.

The molecule is an ampholyte , possessing two primary ionizable centers:

  • The Pyridine Nitrogen (N1): Acts as a weak base.

  • The Carboxylic Acid (-COOH) at C3: Acts as a weak acid.

  • The Bridging Secondary Amine (-NH-): Highly conjugated with the adjacent aromatic systems, rendering it non-ionizable within the physiological pH range.

Because the pKa values of the acidic and basic groups are relatively close, the compound exhibits overlapping macroscopic ionization constants. In aqueous environments, it exists in a complex equilibrium of four microspecies: the uncharged neutral molecule, the zwitterion, the cation, and the anion[1].

Quantitative pKa Analysis and Structural Analog Mapping

Due to the highly specialized nature of the 3-methoxy derivative, exact empirical aqueous pKa values are often extrapolated from structurally homologous clinical compounds. The electronic influence of the 3-methoxy group—acting via inductive electron withdrawal (-I) and resonance donation (+M)—modulates the electron density of the bridging amine and the pyridine ring differently than the strongly electron-withdrawing trifluoromethyl (-CF3) group found in niflumic acid[1][2].

By mapping the structure-activity relationship (SAR) against niflumic acid (pKa 2.26, 4.44)[2][3] and flunixin (pKa 5.82)[4][5], we can establish highly accurate predictive macroconstants for 2-(3-Methoxy-phenylamino)-nicotinic acid.

Table 1: Comparative Ionization Data for Nicotinic Acid Derivatives
CompoundCAS NumberSubstituentpKa1 (Pyridine N)pKa2 (Carboxylic Acid)Isoelectric Point (pI)
Niflumic Acid 4394-00-73-CF32.26 ± 0.08[2]4.44 ± 0.03[2]~3.35
Flunixin 38677-85-92-CH3, 3-CF3N/A (Very low)5.82[4]~3.50
*2-(3-Methoxy...)57978-47-93-OCH3~2.50 (Est.) ~4.70 (Est.) ~3.60

*Estimated values based on the Hammett substituent constants (σ_meta) for the -OCH3 group compared to the -CF3 group.

Ionization Equilibria and Pharmacological Implications

The ionization state of 2-(3-Methoxy-phenylamino)-nicotinic acid dictates its biological activity. For instance, structurally similar compounds like niflumic acid are potent blockers of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. Research demonstrates that it is specifically the anionic form of the drug that binds to and occludes the intracellular vestibule of the CFTR pore[6]. At physiological pH (7.4), the carboxylic acid (pKa ~4.70) is fully deprotonated, meaning >99% of the drug exists in the active anionic state[6].

Conversely, gastrointestinal absorption and blood-brain barrier penetration rely on the lipophilicity of the neutral/zwitterionic species. The apparent partition coefficient (log Papp) reaches its parabolic maximum at the isoelectric point (pI), where the net charge of the molecule is zero[1].

IonizationEquilibria Cation Cationic Form (+) Low pH (< 2.0) Protonated Pyridine & COOH Zwitterion Zwitterion (+/-) pH ~ 3.6 (pI) Protonated Pyridine & COO- Cation->Zwitterion pKa1 (~2.5) -H+ Neutral Neutral Form (0) pH ~ 3.6 (pI) Unprotonated Pyridine & COOH Cation->Neutral Microconstant -H+ Zwitterion->Neutral Tautomerization (Kz) Anion Anionic Form (-) Physiological pH (7.4) Unprotonated Pyridine & COO- Zwitterion->Anion pKa2 (~4.7) -H+ Neutral->Anion Microconstant -H+

Figure 1: Macroscopic and microscopic ionization equilibria of 2-(3-Methoxy-phenylamino)-nicotinic acid.

Experimental Protocols for pKa Determination

Standard aqueous potentiometric titration is frequently invalid for 2-aminonicotinic acid derivatives due to their extreme lipophilicity and poor aqueous solubility[1]. To generate a self-validating, highly accurate pKa profile, the Yasuda-Shedlovsky Extrapolation Method must be employed.

Protocol 1: Yasuda-Shedlovsky Potentiometric Extrapolation

Rationale: By titrating the compound in varying ratios of a water-miscible organic solvent (e.g., methanol) and plotting the apparent pKa against the inverse of the dielectric constant, the true aqueous pKa can be mathematically extrapolated[1].

Materials Required:

  • High-precision automatic titrator (e.g., Metrohm Titrando) with a combined glass electrode.

  • Standardized 0.1 M KOH and 0.1 M HCl.

  • Methanol (HPLC grade) and ultra-pure water (18.2 MΩ·cm).

  • Argon or Nitrogen gas for purging.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare five distinct methanol-water mixtures ranging from 30% to 70% (w/w) methanol.

  • Electrode Calibration: Calibrate the glass electrode in each specific solvent mixture using Gran's method to account for the liquid junction potential and the altered activity of hydrogen ions in mixed solvents.

  • Sample Preparation: Dissolve 1.0 mM of 2-(3-Methoxy-phenylamino)-nicotinic acid in 50 mL of the selected methanol-water mixture.

  • Titration: Maintain the solution at exactly 25.0 ± 0.1 °C under a continuous stream of inert argon gas to prevent CO2 absorption. Titrate using 0.1 M KOH.

  • Data Acquisition: Record the apparent pKa (psKa) for each solvent ratio using the inflection point of the titration curve.

  • Mathematical Extrapolation:

    • Calculate the dielectric constant (ε) for each methanol-water mixture.

    • Plot (psKa+log[H2​O]) on the y-axis against (1/ε) on the x-axis.

    • Perform a linear regression. The y-intercept corresponding to the dielectric constant of pure water ( ε≈78.3 ) yields the true aqueous pKa.

YasudaShedlovsky Step1 1. Prepare Co-solvent Mixtures (30% - 70% Methanol/Water) Step2 2. Calibrate Glass Electrode (Gran's Method per solvent) Step1->Step2 Step3 3. Potentiometric Titration (Argon atmosphere, 25°C) Step2->Step3 Step4 4. Calculate Apparent pKa (psKa) for each solvent ratio Step3->Step4 Step5 5. Yasuda-Shedlovsky Plot (psKa + log[H2O] vs. 1/ε) Step4->Step5 Step6 6. Linear Extrapolation to ε=78.3 (Yields True Aqueous pKa) Step5->Step6

Figure 2: Experimental workflow for the Yasuda-Shedlovsky Extrapolation Method.

Protocol 2: UV-Vis Spectrophotometry for Microconstants

Rationale: Potentiometry only provides macroscopic constants. Because the zwitterionic and neutral forms absorb UV light differently due to the disruption of conjugation upon pyridine protonation, UV-Vis spectroscopy is required to determine the tautomerization microconstant ( Kz​ )[1].

  • Prepare a series of aqueous buffers ranging from pH 1.0 to 7.0 (ionic strength adjusted to 0.15 M with KCl).

  • Inject a minimal volume of the drug dissolved in DMSO (final DMSO concentration < 0.5%) into each buffer.

  • Record the UV spectra between 220 nm and 400 nm.

  • Identify the isosbestic points and track the absorbance shifts at the λmax​ of the pyridine chromophore.

  • Apply multi-wavelength non-linear regression analysis to isolate the specific absorbance of the zwitterion versus the neutral molecule, allowing for the calculation of Kz​ .

Conclusion

The ionization profile of 2-(3-Methoxy-phenylamino)-nicotinic acid is defined by its amphoteric nature, with estimated pKa values of ~2.50 (pyridine nitrogen) and ~4.70 (carboxylic acid). At physiological pH, the compound exists almost exclusively as an anion, which is the primary driver for its interaction with intracellular targets such as the CFTR channel. Accurate empirical validation of these constants requires advanced co-solvent extrapolation techniques to overcome the inherent lipophilicity of the NSAID pharmacophore.

References

  • Chemical Property of Niflumic acid - LookChem. Retrieved from: [Link]

  • Flunixin Injection (flunixin meglumine injection) 50 mg/ml - DailyMed (NIH). Retrieved from:[Link]

  • Flunixin: Properties and Structure - DrugFuture. Retrieved from: [Link]

  • Determination of protonation macro- and microconstants and octanol/water partition coefficient of the antiinflammatory drug niflumic acid - PubMed (NIH). Retrieved from:[Link]

  • Direct block of the cystic fibrosis transmembrane conductance regulator Cl channel by niflumic acid - Taylor & Francis. Retrieved from:[Link]

Sources

Methodological & Application

Topic: High-Performance Liquid Chromatography (HPLC) Method Development for the Detection of 2-(3-Methoxy-phenylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(3-Methoxy-phenylamino)-nicotinic acid. This analyte presents a unique challenge due to its amphoteric nature, containing both an acidic carboxylic acid moiety and basic amine/pyridine functionalities. This guide details a systematic approach, from initial analyte characterization and selection of chromatographic parameters to a final, validated protocol suitable for quality control and research environments. The causality behind each experimental choice is explained to provide a deeper understanding of the method development process.

Introduction and Analyte Characterization

2-(3-Methoxy-phenylamino)-nicotinic acid (CAS: 57978-47-9) is a key organic molecule often utilized as an intermediate in the synthesis of pharmacologically active compounds.[1] Its accurate quantification is essential for ensuring the purity of raw materials, monitoring reaction progress, and assessing the quality of final products. A robust HPLC method is therefore a critical tool for researchers and drug development professionals.

The success of any HPLC method development hinges on a thorough understanding of the analyte's physicochemical properties.

Structure:

(Simplified representation)

The molecule's structure reveals its amphoteric character:

  • An acidic carboxylic acid group on the nicotinic acid ring (estimated pKa ~4.0-5.0).

  • A basic pyridine nitrogen within the nicotinic acid ring (estimated pKa ~5.0).

  • A weakly basic secondary amine linking the two aromatic rings (estimated pKa ~4.0-5.0).

This amphoteric nature makes mobile phase pH the most critical parameter for controlling chromatographic retention and peak shape.[2] The molecule is also largely hydrophobic due to the presence of two aromatic rings, making it an ideal candidate for reversed-phase chromatography.

PropertyValue / ObservationReference
CAS Number 57978-47-9[1]
Molecular Formula C₁₃H₁₂N₂O₃[1]
Nature Amphoteric (Acidic & Basic moieties)Inferred from structure
Solubility Expected to be soluble in organic solvents like Methanol and Acetonitrile.Inferred from structure
Chromophore Conjugated aromatic systemInferred from structure
Estimated LogP > 3.0[3] (Based on similar structures)

The Principle: Reversed-Phase HPLC for Amphoteric Compounds

In reversed-phase HPLC, separation is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18).[4][5] The polarity of the analyte, which dictates the strength of this interaction, is heavily influenced by its ionization state. For an amphoteric compound like 2-(3-Methoxy-phenylamino)-nicotinic acid, mobile phase pH determines which functional groups are ionized.

  • At low pH (e.g., < 3.0): The carboxylic acid is protonated (neutral, -COOH), increasing its hydrophobicity. The amine and pyridine nitrogen are protonated (positive charge, -NH₂⁺-), decreasing their hydrophobicity. The dominant effect for retention on a C18 column is the suppression of the acid's ionization, which significantly increases its retention time.[6][7]

  • At high pH (e.g., > 8.0): The carboxylic acid is deprotonated (negative charge, -COO⁻), making it highly polar and reducing retention. The basic groups are neutral, which is more hydrophobic. However, operating at high pH can be detrimental to the longevity of standard silica-based columns.[8]

  • At intermediate pH (e.g., 4.0 - 6.0): The pH is close to the pKa of multiple functional groups. Here, the molecule can exist as a mixture of ionized, neutral, and zwitterionic species. Small fluctuations in mobile phase pH can lead to significant and unpredictable shifts in retention time, making the method unreliable.[9][10]

Therefore, the most robust strategy is to operate at a low pH, well below the pKa of the carboxylic acid, to ensure a single, stable, and well-retained species.[8]

Systematic Method Development Strategy

A logical, stepwise approach is crucial for efficient method development. This process involves selecting and optimizing the stationary phase, mobile phase, and detector settings.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (pKa, LogP, UV Spectrum) Column Column Selection (Start with C18, 5 µm, 150 x 4.6 mm) Analyte->Column MobilePhase Mobile Phase Selection (ACN vs. MeOH, Low pH Buffer) Analyte->MobilePhase Detector Detector Wavelength (Scan for λmax, ~260-265 nm) Analyte->Detector Scouting Gradient Scouting Run (5-95% Organic) Column->Scouting MobilePhase->Scouting Detector->Scouting Isocratic Isocratic or Gradient Fine-Tuning (Adjust %B and slope) Scouting->Isocratic FlowTemp Flow Rate & Temperature (Optimize for speed & resolution) Isocratic->FlowTemp SST System Suitability Test (Tailing, Plates, RSD%) FlowTemp->SST Validation Full Method Validation (ICH) (Linearity, Accuracy, Precision, etc.) SST->Validation

Caption: Workflow for HPLC Method Development.

Stationary Phase (Column) Selection

Given the analyte's hydrophobicity (LogP > 3.0), a reversed-phase C18 (octadecylsilane) column is the logical starting point.[5] A standard dimension column provides a good balance between resolution and analysis time.

  • Recommended Starting Column: C18, 150 mm length x 4.6 mm internal diameter, 5 µm particle size.

  • Rationale: This is a versatile, general-purpose column that provides excellent retention for moderately non-polar compounds. The 5 µm particle size offers good efficiency without generating excessive backpressure.[11]

Mobile Phase Selection

As established, a low pH is required for robust retention. A buffer is necessary to maintain a constant pH.[12]

  • Recommended Buffer: 0.1% Phosphoric Acid (H₃PO₄) in HPLC-grade water.

  • Rationale: Phosphoric acid provides a mobile phase pH of approximately 2.1.[9] This is well below the analyte's pKa values, ensuring the carboxylic acid is fully protonated and retention is stable.[8] Phosphate buffers also have a low UV cutoff, making them suitable for UV detection.[9]

Caption: Effect of pH on Analyte-Stationary Phase Interaction.

Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in reversed-phase HPLC.[9]

  • Recommended Organic Modifier: Acetonitrile (ACN).

  • Rationale: ACN generally provides sharper peaks, lower backpressure, and has a lower UV cutoff (~190 nm) compared to methanol (~210 nm).[9] This makes it ideal for sensitive UV detection.

Detector Wavelength (λmax) Selection

The analyte contains two conjugated aromatic rings, which will produce strong UV absorbance. Nicotinic acid and its derivatives typically show maximum absorbance (λmax) around 260-265 nm.[13][14][15]

  • Procedure: Dissolve a small amount of the analyte in the mobile phase. Using a UV-Vis spectrophotometer or a photodiode array (PDA) detector, scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance.

  • Expected λmax: Approximately 262 nm.

Detailed Experimental Protocol

Reagents and Materials
  • 2-(3-Methoxy-phenylamino)-nicotinic acid reference standard

  • Acetonitrile (HPLC Grade)

  • Phosphoric Acid (ACS Grade, ~85%)

  • Water (HPLC Grade or Milli-Q)

  • 0.45 µm membrane filters for solvent filtration

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Mix thoroughly and filter through a 0.45 µm filter.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solution (e.g., 50 µg/mL): Dilute 2.5 mL of the stock solution to 50 mL with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Chromatographic Conditions

The following table outlines the recommended starting conditions for the HPLC system.

ParameterRecommended Setting
Instrument Agilent 1260 Infinity II, Waters Alliance, or equivalent
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Mode Isocratic (start with 50% B) or Gradient
Gradient Program 40% B to 80% B over 10 minutes (for initial scouting)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV/PDA
Detection Wavelength 262 nm (or experimentally determined λmax)
Run Time ~15 minutes
Optimization Procedure
  • Initial Run: Perform an injection using the gradient scouting program. The target analyte should elute as a single, well-defined peak.

  • Adjust Organic Content: Based on the retention time from the scouting run, adjust the mobile phase composition for an isocratic method. The goal is a retention time between 3 and 10 minutes.

    • If retention is too long, increase the percentage of acetonitrile.

    • If retention is too short, decrease the percentage of acetonitrile.

  • Fine-Tuning: Once an appropriate isocratic condition is found (e.g., 55% Acetonitrile), optimize the flow rate and temperature to improve peak shape and reduce run time, ensuring resolution from any impurities is maintained.

Method Validation Protocol (as per ICH Q2(R1) Guidelines)

Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose.[16][17][18]

ParameterPurposeProtocol SummaryAcceptance Criteria
System Suitability Verify system performance before analysis.Inject the working standard six times.RSD of peak area and retention time < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.[17]
Specificity Ensure no interference from blank or placebo.Inject blank (diluent) and compare with a standard injection.No interfering peaks at the analyte's retention time.
Linearity & Range Confirm a proportional relationship between concentration and response.Prepare at least five concentrations across the expected range (e.g., 10-100 µg/mL). Plot concentration vs. peak area.Correlation coefficient (r²) ≥ 0.999.[19]
Accuracy Measure the closeness of results to the true value.Perform recovery studies by spiking a known amount of analyte into a blank matrix at three levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0 - 102.0%.[20]
Precision Assess the method's repeatability and intermediate precision.Repeatability: Analyze six samples at 100% concentration. Intermediate: Repeat on a different day with a different analyst.RSD ≤ 2.0%.[17]
LOD & LOQ Determine the lowest concentration that can be detected and quantified.Calculate based on the standard deviation of the response and the slope of the linearity curve.LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S).[19]
Robustness Evaluate the method's reliability with small, deliberate variations.Vary flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).System suitability parameters should still be met.

Conclusion

This application note outlines a systematic and scientifically grounded approach to developing a robust RP-HPLC method for the analysis of 2-(3-Methoxy-phenylamino)-nicotinic acid. By carefully considering the analyte's amphoteric properties and controlling the mobile phase pH, a selective, accurate, and precise method can be achieved. The provided protocol for method development and validation serves as a comprehensive guide for researchers and quality control analysts, ensuring reliable quantification of this important pharmaceutical intermediate.

References

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • ResearchGate. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • Phenomenex. (n.d.). Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. [Link]

  • IntechOpen. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • LCGC International. (2020, November 12). Choosing the Right HPLC Stationary Phase. [Link]

  • Chromatography Online. (2020, December 9). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?[Link]

  • SIELC. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. [Link]

  • ChemSrc. (2025, August 26). 2-(2-Methylsulfanyl-phenylamino)-nicotinic acid. [Link]

  • Sigma-Aldrich. (n.d.). 2-(3-Methoxy-phenylamino)-nicotinic acid. [Link]

  • PMC. (n.d.). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Nicotinamide. [Link]

  • Journal of Applied Pharmaceutical Science. (2017, September 30). Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. [Link]

Sources

Preparation of 2-(3-Methoxy-phenylamino)-nicotinic acid stock solutions for cell assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Preparation of 2-(3-Methoxy-phenylamino)-nicotinic acid Stock Solutions for Cell-Based Assays

Introduction

The reproducibility and reliability of cell-based assays are fundamentally dependent on the precise and consistent preparation of test compound solutions. 2-(3-Methoxy-phenylamino)-nicotinic acid is a small molecule of interest in various research contexts, and its efficacy in in vitro models hinges on proper solubilization and handling. This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the preparation, storage, and use of 2-(3-Methoxy-phenylamino)-nicotinic acid stock solutions. The protocols herein are designed to ensure compound integrity, maximize solubility, and minimize experimental artifacts arising from solvent effects, thereby promoting self-validating and reproducible results.

Compound Characteristics and Strategic Considerations

A thorough understanding of the compound's physicochemical properties is the cornerstone of a robust experimental design. These properties dictate the choice of solvent, storage conditions, and handling procedures.

Physicochemical Data Summary

The following table summarizes essential data for 2-(3-Methoxy-phenylamino)-nicotinic acid. Researchers should always consult the Certificate of Analysis (CoA) for lot-specific details.

PropertyValueRationale & Impact on Protocol
Molecular Formula C₁₃H₁₂N₂O₃Used for all molarity-based calculations.
Molecular Weight 244.25 g/mol Critical for accurately weighing the compound to achieve a target molar concentration.
Appearance Typically a solid (e.g., off-white powder)Visual inspection is a preliminary check for compound integrity. Any deviation may indicate degradation or impurity.
Solubility Poorly soluble in aqueous solutions; Soluble in Dimethyl Sulfoxide (DMSO)[1][2]DMSO is the recommended solvent for creating a high-concentration primary stock solution. Direct dissolution in aqueous cell culture media is not feasible.
Stability Nicotinic acid derivatives are generally stable in solid form and in DMSO when stored correctly[3].Proper storage (frozen, protected from light) is crucial to prevent degradation over time. Repeated freeze-thaw cycles should be avoided.
The Critical Role of the Solvent: Why DMSO?

Dimethyl Sulfoxide (DMSO) is the solvent of choice for 2-(3-Methoxy-phenylamino)-nicotinic acid and many other non-polar small molecules in drug discovery for several reasons[4][5]:

  • High Solubilizing Power: DMSO can dissolve a vast array of compounds that are otherwise insoluble in aqueous buffers, allowing for the creation of high-concentration primary stocks (e.g., 10-100 mM)[6].

  • Miscibility with Water: It is fully miscible with water and cell culture media, which facilitates the dilution of the stock solution to final working concentrations.

However, the use of DMSO is not without consequence. It is imperative to control the final concentration of DMSO in the cell culture wells. High concentrations of DMSO can induce cytotoxicity, alter gene expression, and interfere with assay readouts[7][8][9].

Best Practice: The final concentration of DMSO in the assay should be kept consistent across all wells (including controls) and should typically not exceed 0.5%, with a target of ≤0.1% being ideal for most cell lines to ensure minimal impact on cellular physiology[6].

Safety and Handling Precautions

Before handling the compound, researchers must review the material safety data sheet (MSDS) provided by the supplier. While 2-(3-Methoxy-phenylamino)-nicotinic acid is not classified as acutely toxic, related nicotinic acid derivatives may cause skin and eye irritation[10][11][12].

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.

Protocol: Preparation of a 50 mM Primary Stock Solution

This protocol details the preparation of a high-concentration primary stock solution in 100% DMSO. This concentrated stock serves as the foundation for all subsequent dilutions.

Required Materials and Equipment
  • 2-(3-Methoxy-phenylamino)-nicotinic acid (solid form)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber or foil-wrapped 1.5 mL microcentrifuge tubes

  • Sterile, filter-barrier pipette tips

  • Vortex mixer

  • (Optional) Water bath sonicator

Step-by-Step Procedure
  • Calculation: Determine the mass of the compound required. To prepare 1 mL of a 50 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • *Mass (mg) = 0.050 mol/L × 0.001 L × 244.25 g/mol × 1000 mg/g = 12.21 mg

  • Weighing: Carefully weigh out 12.21 mg of 2-(3-Methoxy-phenylamino)-nicotinic acid and transfer it into a sterile, light-protected microcentrifuge tube.

    • Causality Note: Using light-protected tubes is a precautionary measure, as many organic compounds can be light-sensitive.

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO to the tube containing the compound.

    • Causality Note: Using anhydrous DMSO is critical as water can decrease the solubility of hydrophobic compounds and potentially promote hydrolysis over long-term storage[5].

  • Mixing: Tightly cap the tube and vortex at medium speed until the solid is completely dissolved. A clear, particulate-free solution should be obtained.

    • Troubleshooting: If the compound does not dissolve readily, sonicate the tube in a room temperature water bath for 5-10 minutes or warm it gently in a 37°C water bath[6]. Avoid excessive heat, which could degrade the compound.

  • Documentation: Clearly label the tube with the compound name, concentration (50 mM), solvent (DMSO), preparation date, and your initials.

Workflow for Primary Stock Preparation

G cluster_prep Primary Stock Preparation calc 1. Calculate Mass (e.g., 12.21 mg for 1mL of 50 mM) weigh 2. Weigh Compound calc->weigh add_dmso 3. Add 1.0 mL Sterile DMSO weigh->add_dmso mix 4. Vortex / Sonicate Until Fully Dissolved add_dmso->mix label_tube 5. Label Tube mix->label_tube

Caption: Workflow for 50 mM primary stock solution preparation.

Protocol: Aliquoting and Long-Term Storage

To preserve the integrity of the primary stock, it is crucial to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation due to moisture condensation.

Step-by-Step Procedure
  • Dispense Aliquots: Immediately after preparation, dispense the 50 mM primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.

    • Causality Note: The volume of the aliquot should be chosen based on the needs of a typical experiment to prevent waste.

  • Labeling: Label each aliquot tube clearly.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability[6]. A temperature of -80°C is generally preferred for preserving compound integrity over many months or years.

Protocol: Preparation of Working Solutions for Cell Assays

This protocol describes how to dilute the primary stock into cell culture medium to achieve the desired final concentration for treating cells, while ensuring the final DMSO concentration remains non-toxic.

Step-by-Step Procedure: Two-Step Dilution (Recommended)

This method uses an intermediate dilution step to improve accuracy and minimize pipetting errors.

Example Goal: Achieve a final concentration of 10 µM of the compound with a final DMSO concentration of 0.1% in the cell culture wells.

  • Thaw Stock: At room temperature, thaw one aliquot of the 50 mM primary stock solution. Centrifuge briefly to collect the solution at the bottom of the tube.

  • Prepare Intermediate Dilution (100X Final Concentration):

    • In a sterile tube, prepare a 1 mM intermediate solution by diluting the 50 mM stock 1:50 in cell culture medium.

    • Calculation: Add 2 µL of the 50 mM stock to 98 µL of pre-warmed, sterile cell culture medium. Mix well by gentle pipetting.

    • Result: This intermediate solution is 1 mM and contains 2% DMSO.

  • Prepare Final Working Solution:

    • Add the intermediate solution to the cell culture wells at a 1:100 dilution.

    • Example: For a final volume of 1 mL in a well, add 10 µL of the 1 mM intermediate solution to 990 µL of medium containing your cells.

    • Final Concentration Check:

      • Compound: 1 mM / 100 = 10 µM

      • DMSO: 2% / 100 = 0.02% (Well below the 0.1% target)

  • Prepare Vehicle Control: This is a critical control to ensure that any observed cellular effects are due to the compound and not the solvent.

    • Prepare a "mock" intermediate dilution using only DMSO and medium (2 µL of DMSO in 98 µL of medium).

    • Add this mock solution to your control wells in the same volume (10 µL) as the compound-containing solution. This ensures the control wells have the exact same final DMSO concentration as the treated wells.

Workflow for Working Solution and Assay Plate Preparation

G cluster_workflow Working Solution & Assay Plate Workflow cluster_plate Assay Plate thaw 1. Thaw 50 mM Stock Aliquot intermediate 2. Create 1 mM Intermediate (2µL Stock + 98µL Medium) thaw->intermediate treat_well 3a. Add 10µL of Intermediate to 990µL Cell Medium (Final: 10µM Compound, 0.02% DMSO) intermediate->treat_well Treated Wells control_well 3b. Add 10µL of Vehicle to 990µL Cell Medium (Final: 0µM Compound, 0.02% DMSO) intermediate->control_well Vehicle Control Wells

Caption: Two-step dilution workflow for cell assay plate preparation.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Compound fails to dissolve in DMSO. Insufficient mixing; Compound purity issue; Low quality/wet DMSO.Use a water bath sonicator for 10-15 minutes. Gentle warming to 37°C can also help. Ensure you are using fresh, anhydrous DMSO.
Compound precipitates after dilution into aqueous medium. The compound's kinetic solubility in the aqueous buffer has been exceeded.Decrease the concentration of the intermediate dilution step. Add the DMSO stock solution to the aqueous medium slowly while vortexing to avoid localized high concentrations. Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic.
High variability between replicate wells. Inaccurate pipetting; Inhomogeneous working solution; Compound precipitation.Ensure pipettes are calibrated. Mix the intermediate and final working solutions thoroughly before adding to wells. Visually inspect wells for any signs of precipitation after dosing.
Toxicity observed in vehicle control wells. The specific cell line is highly sensitive to DMSO; Final DMSO concentration is too high.Perform a dose-response experiment with DMSO alone to determine the tolerance of your cell line. Reduce the final DMSO concentration in your assay to a non-toxic level (e.g., 0.05% or lower).

References

  • Tanneberger, K., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science and Technology, 44(12), 4775-4781. [Link]

  • Hvid, H., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877-883. [Link]

  • Galvao, J., et al. (2014). The role of DMSO in cell culture and its effects on cell-to-cell communication. Journal of Cell Science & Therapy, 5(4). [Link]

  • Ates, G., et al. (2020). The effect of dimethyl sulfoxide (DMSO) on cell viability in different cell lines. Journal of Cellular and Molecular Medicine, 24(1), 603-611. [Link]

  • Prado, R.P., et al. (2013). Cell Density and Solvent Are Critical Parameters Affecting Formazan Evaluation in MTT Assay. Brazilian Dental Journal, 24(2), 97-102. [Link]

  • Kühn, L.T. (2015). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 1263, 199-210. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Hill, A. P., & Egle, M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery & Development. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Di, L., & Kerns, E. H. (2016). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF on ResearchGate. [Link]

  • Chen, J., et al. (2008). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design, 8(10), 3586-3591. [Link]

  • Chemcia Scientific. (n.d.). 2-Amino-5-bromo-4-methoxy-nicotinic acid Material Safety Data Sheet. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxynicotinic acid. PubChem Compound Database. [Link]

  • Sigma-Aldrich. 2-(3-Methoxy-phenylamino)-nicotinic acid product page. [Link]

  • Richards, P., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89. [Link]

  • ResearchGate. Molar enthalpies of solution in DMSO... of nicotinic acid. [Link]

  • Asolkar, M., et al. (2012). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Ferreira, O., et al. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. The Journal of Chemical Thermodynamics, 43(12), 1851-1857. [Link]

  • Richards, P., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89. [Link]

  • Chem-Impex International. 2-(2-Methoxybenzylamino)Nicotinic Acid product page. [Link]

  • GOV.UK. (2015). Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]

Sources

Microwave-assisted synthesis of 2-(3-Methoxy-phenylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 2-(3-Methoxy-phenylamino)-nicotinic Acid

Introduction & Mechanistic Rationale

The synthesis of 2-arylaminonicotinic acid derivatives—key pharmacophores in nonsteroidal anti-inflammatory drugs (NSAIDs) and COX inhibitors—traditionally relies on the nucleophilic aromatic substitution (SNAr) or Ullmann-type condensation of 2-chloronicotinic acid with aniline derivatives. However, when utilizing moderately deactivated or sterically hindered nucleophiles like 3-methoxyaniline, conventional reflux methodologies suffer from prolonged reaction times (12–24 hours), thermal degradation, and consequently poor yields[1].

As a Senior Application Scientist, I recommend transitioning this workflow to Microwave-Assisted Organic Synthesis (MAOS) . The causality behind this shift is rooted in dielectric heating. Water, possessing a high dielectric constant ( ϵ′=80.4 ), acts as an exceptional microwave absorber. In a sealed microwave reactor, water can be superheated to 150 °C, altering its ionic product and dielectric properties to act as a pseudo-organic solvent[2]. This direct, uniform volumetric heating rapidly overcomes the high activation energy barrier required for the formation of the Meisenheimer complex, driving the SNAr reaction to completion in under an hour without the need for transition-metal catalysts[3].

SNAr_Mechanism R1 2-Chloronicotinic Acid (Electrophile) Cond Microwave Irradiation 150°C, H2O, K2CO3 R1->Cond R2 3-Methoxyaniline (Nucleophile) R2->Cond TS Meisenheimer Complex (Anionic Intermediate) Cond->TS Nucleophilic Attack (Rate Limiting) Prod 2-(3-Methoxy-phenylamino) -nicotinic acid TS->Prod Rapid Cl- Elimination

Nucleophilic Aromatic Substitution (SNAr) pathway under microwave conditions.

Quantitative Method Comparison

To justify the transition to MAOS, the table below summarizes the kinetic and thermodynamic advantages of microwave irradiation over conventional thermal heating for this specific scaffold[3],[2].

ParameterConventional Heating (Reflux)Microwave-Assisted (MAOS)Mechanistic Rationale for Difference
Reaction Time 12 – 24 hours30 – 45 minutesDirect dielectric heating rapidly overcomes the SNAr activation energy barrier.
Temperature 100 °C (Boiling water)150 °C (Pressurized vessel)Sealed microwave vessels allow safe superheating of solvents beyond their boiling points.
Yield 40 – 55%85 – 92%Shorter reaction times prevent thermal degradation and polymerization side reactions.
Solvent DMF or High-boiling organicsWater (Green Solvent)Water's high dielectric constant makes it an ideal, environmentally benign microwave absorber.

Self-Validating Experimental Protocol

A robust protocol must be self-validating; it should contain built-in checkpoints that confirm chemical success before proceeding to the next step. This methodology utilizes isoelectric precipitation as a primary purification and validation checkpoint.

Materials & Reagents
  • Electrophile: 2-Chloronicotinic acid (1.0 eq, 5.0 mmol, 0.788 g)

  • Nucleophile: 3-Methoxyaniline (1.5 eq, 7.5 mmol, 0.923 g)

  • Base: Potassium carbonate, K2​CO3​ (1.0 eq, 5.0 mmol, 0.691 g)

  • Solvent: Deionized Water (10 mL)

  • Equipment: Dedicated microwave synthesizer (e.g., Anton Paar Monowave, CEM Discover, or Biotage Initiator) with 30 mL sealed pressure vials.

Step-by-Step Workflow

Step 1: Reagent Preparation & Acid Scavenging Add 2-chloronicotinic acid, 3-methoxyaniline, and K2​CO3​ to the 30 mL microwave vial containing 10 mL of deionized water.

  • Expert Insight: K2​CO3​ is critical here. It acts as an inorganic acid scavenger to neutralize the HCl generated during the SNAr reaction. Without it, the nucleophilic 3-methoxyaniline would become protonated (forming an anilinium ion), rendering its lone pair unavailable for attack and halting the reaction[2].

Step 2: Microwave Irradiation Seal the vial with a crimp cap equipped with a pressure-release septum. Program the microwave reactor to heat the mixture to 150 °C for 45 minutes with a maximum power limit of 300 W. Ensure the cooling mechanism (compressed air) is set to cool the vessel to 50 °C immediately after the hold time.

Step 3: In-Process TLC Validation Extract a 10 µL aliquot of the crude mixture, dilute in methanol, and spot on a silica gel TLC plate alongside a 2-chloronicotinic acid standard. Elute using Dichloromethane:Methanol (9:1).

  • Validation Check: The complete disappearance of the 2-chloronicotinic acid spot ( Rf​≈0.2 ) and the appearance of a new, highly UV-active spot ( Rf​≈0.4 ) validates that the Meisenheimer intermediate has successfully collapsed into the product.

Step 4: Isoelectric Precipitation (Critical Isolation Step) Transfer the cooled, homogeneous aqueous solution to a beaker. While stirring vigorously, add 2M HCl dropwise until the pH reaches exactly 4.5 .

  • Expert Insight: 2-(3-Methoxy-phenylamino)-nicotinic acid is amphoteric. If the pH is too high, the carboxylate group remains ionized and soluble. If the pH drops below 2, the pyridine nitrogen protonates, pulling the molecule back into the aqueous phase. At pH 4.5 (its isoelectric point), the molecule exists as a neutrally charged zwitterion, minimizing its hydration sphere and forcing it to crash out of solution as a dense precipitate. The formation of this precipitate is your physical validation of product formation[1].

Step 5: Filtration & Analytical QA/QC Collect the precipitate via vacuum filtration, wash with cold deionized water to remove residual salts, and recrystallize from a hot Ethanol/Water (1:1) mixture. Dry under a vacuum to afford the pure product.

Experimental_Workflow Step1 1. Reagent Preparation 2-Chloronicotinic Acid + 3-Methoxyaniline + K2CO3 in H2O Step2 2. Microwave Irradiation 150°C, 45 mins, Sealed Vessel Step1->Step2 High Dielectric Heating Step3 3. Reaction Validation TLC (DCM:MeOH 9:1) Confirm SM consumption Step2->Step3 Cool to 50°C Step4 4. Isoelectric Precipitation Adjust to pH 4.5 using 2M HCl Step3->Step4 If complete Step5 5. Isolation & Purification Vacuum Filtration & Recrystallization Step4->Step5 Target crystallizes Step6 6. Analytical QA/QC LC-MS ([M+H]+ 245.09) & 1H NMR Step5->Step6 Yield > 85%

Self-validating experimental workflow for the synthesis and isolation of the target compound.

Troubleshooting & Quality Assurance

  • Low Yield / No Precipitation: If acidification to pH 4.5 does not yield a precipitate, the reaction likely did not reach the required activation energy. Verify the microwave power output and ensure the reaction temperature reached a true 150 °C (preferentially monitored via an internal fiber-optic probe rather than an external IR sensor).

  • Analytical Confirmation: Submit the purified solid for LC-MS analysis. The expected mass for C13​H12​N2​O3​ is 244.08 Da. Look for the [M+H]+ peak at m/z 245.09 . For 1H NMR (in DMSO- d6​ ), the definitive markers are the methoxy singlet at ∼3.7 ppm and the highly deshielded secondary amine proton (NH) at ∼10.5 ppm, which is characteristic of the hydrogen bonding with the adjacent carboxylate.

References

  • Quevedo, C. E., et al. (2009). Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. ResearchGate. Available at:[Link][3]

  • Zhao, B., et al. (2017). Synthesis of 2-arylaminonicotinic acids in water under microwave irradiation without catalyst. ResearchGate. Available at:[Link][2]

Sources

Application Note: High-Resolution Thin Layer Chromatography (TLC) Systems for the Analysis of 2-(3-Methoxy-phenylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and optimized protocols for the analysis of 2-(3-Methoxy-phenylamino)-nicotinic acid using Thin Layer Chromatography (TLC). We delve into the physicochemical properties of the analyte to inform the rational selection of stationary and mobile phases. Two robust TLC systems are presented with step-by-step protocols, covering general screening and alternative polarity applications. Furthermore, a suite of visualization techniques is described to ensure reliable detection. This document is intended for researchers, scientists, and drug development professionals requiring a validated method for purity assessment, reaction monitoring, or preliminary identification of this compound.

Understanding the Analyte: A Physicochemical Approach to Method Development

The successful development of a TLC method hinges on a fundamental understanding of the target molecule's structure and resulting chemical properties. 2-(3-Methoxy-phenylamino)-nicotinic acid (Molecular Formula: C₁₃H₁₂N₂O₃) is a complex molecule with distinct functional domains that dictate its chromatographic behavior[1].

  • Acidic Moiety: The carboxylic acid group on the nicotinic acid ring is a strong polar and acidic center. On a standard silica gel stationary phase, this group can form strong hydrogen bonds with the surface silanol groups (Si-OH), which can lead to significant band broadening or "tailing."

  • Basic Moiety: The secondary amine bridge is weakly basic and also capable of hydrogen bonding.

  • Aromatic System: The presence of two aromatic rings (a phenyl ring and a pyridine ring) imparts a non-polar character and, critically, makes the molecule highly active under ultraviolet (UV) light, which is a key advantage for visualization[2][3][4].

  • Polar Ether Group: The methoxy (-OCH₃) group adds a degree of polarity.

This combination of acidic, basic, polar, and non-polar characteristics requires a finely tuned mobile phase to achieve optimal separation. Specifically, the mobile phase must be sufficiently polar to move the compound from the baseline but also requires a modifier to suppress the strong acidic interactions with the stationary phase that cause tailing[5].

The Principle of Separation: Mastering Analyte-Phase Interactions

For this analyte, we will employ normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase[6]. The separation is governed by the competition between the analyte's affinity for the stationary phase and its solubility in the mobile phase.

The diagram below illustrates the critical interactions at the molecular level. The goal is to establish a dynamic equilibrium that allows the analyte to move up the plate, separating it from impurities with different polarity profiles.

G cluster_0 TLC Plate (Silica Gel Surface) Si-OH_1 Si-OH Si-OH_2 Si-OH Si-OH_3 Si-OH Solvent_A Non-Polar Component (e.g., Toluene) Solvent_B Polar Component (e.g., Ethyl Acetate) Solvent_C Acid Modifier (e.g., Acetic Acid) Solvent_C->Si-OH_2 Modifier competes for binding sites Analyte 2-(3-Methoxy-phenylamino) -nicotinic acid Analyte->Si-OH_1 Strong H-Bonding (Causes Tailing) Analyte->Solvent_B Solvation

Caption: Molecular interactions in the TLC system.

The key to a successful separation is the inclusion of a small amount of a competitive acid, such as glacial acetic acid, in the mobile phase. This acid serves two purposes: it protonates the silica gel's binding sites, reducing their interaction with the analyte's carboxylic acid, and it maintains the analyte in a less polar, protonated state, which reduces its affinity for the stationary phase and results in a compact, well-defined spot.

Experimental Protocols & Workflows

The following protocols have been optimized for reliability and reproducibility.

General Experimental Workflow

The overall process for performing TLC analysis is summarized in the workflow diagram below. Each step must be performed with care to ensure accurate results.

TLC_Workflow A 1. Sample Preparation Dissolve compound in a suitable solvent (e.g., Methanol) B 2. Plate Preparation Draw a baseline with a pencil ~1 cm from the bottom A->B C 3. Spotting Apply a small spot of the sample solution to the baseline B->C D 4. Chamber Saturation Prepare mobile phase and saturate the developing chamber with vapor C->D E 5. Development Place the plate in the chamber and allow the solvent to ascend D->E F 6. Drying Remove the plate when the solvent front is ~0.5 cm from the top and mark it. Thoroughly dry the plate. E->F G 7. Visualization View under UV light (254 nm) and/or apply a chemical stain F->G H 8. Analysis Circle spots and calculate the Retention Factor (Rf) G->H

Caption: General workflow for TLC analysis.

Protocol 1: General Purpose Screening System

This system provides excellent resolution and is a reliable starting point for purity assessment.

  • Stationary Phase: Standard analytical TLC plates pre-coated with silica gel 60 F₂₅₄ (250 µm thickness). The F₂₅₄ indicator fluoresces under 254 nm UV light, allowing for non-destructive visualization[3][7].

  • Mobile Phase: Toluene : Ethyl Acetate : Glacial Acetic Acid (6 : 3 : 1 v/v/v).

    • Causality: Toluene acts as the primary non-polar carrier. Ethyl acetate provides the necessary polarity to elute the analyte. Glacial acetic acid is the critical modifier to prevent tailing.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in methanol or ethyl acetate.

Step-by-Step Methodology:

  • Chamber Preparation: Pour the prepared mobile phase into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the chamber wall to aid saturation. Close the chamber and allow it to equilibrate for at least 15-20 minutes[6].

  • Plate Preparation: Using a soft pencil, gently draw a baseline (origin) approximately 1 cm from the bottom of the TLC plate.

  • Spotting: Using a capillary tube or micropipette, apply a small spot (~1-2 µL) of the sample solution to the origin. Ensure the spot is small and concentrated for best results. Allow the solvent to fully evaporate.

  • Development: Carefully place the spotted TLC plate into the saturated chamber. Ensure the solvent level is below the baseline. Close the chamber and allow the mobile phase to ascend the plate by capillary action undisturbed.

  • Completion: Once the solvent front has traveled to approximately 0.5 cm from the top of the plate, remove it from the chamber. Immediately mark the position of the solvent front with a pencil.

  • Drying: Allow the plate to dry completely in a fume hood before visualization.

Protocol 2: Alternative Polarity System

This system is useful for separating the target compound from more polar or less polar impurities that may not resolve well in the first system.

  • Stationary Phase: Silica Gel 60 F₂₅₄ plates.

  • Mobile Phase: Dichloromethane : Methanol : Glacial Acetic Acid (95 : 5 : 0.5 v/v/v).

    • Causality: Dichloromethane is a stronger, more polar solvent than toluene. Methanol is a very polar eluent capable of disrupting strong hydrogen bonds. A smaller amount of acetic acid is needed due to the high polarity of the methanol.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in methanol.

Step-by-Step Methodology: Follow the same detailed steps as described in Protocol 1, substituting the mobile phase.

Visualization and Detection Methods

Multiple visualization techniques should be employed for comprehensive analysis.

Method Procedure Expected Result for Analyte Type Reference
UV Light (254 nm) Irradiate the dried plate with a short-wave UV lamp.A dark purple/black spot against a green fluorescent background.Non-destructive[2][4]
Iodine Vapor Place the dried plate in a sealed chamber containing a few crystals of iodine.A yellow-brown spot will form as iodine complexes with the aromatic rings. The spot will fade over time.Semi-destructive[4][7]
Bromocresol Green Stain Prepare a 0.04% solution of bromocresol green in ethanol, and add 0.1 M NaOH dropwise until the solution turns blue. Dip the plate in the stain.A distinct yellow spot on a blue background, confirming the compound's acidic nature.Destructive[4][8]
Potassium Permanganate Stain Prepare a solution of 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL 10% NaOH in 200 mL of water. Dip the plate in the stain.A yellow-brown spot on a purple background, indicating the presence of oxidizable groups (amine, aromatic rings).Destructive[9]

Data Analysis and System Comparison

The primary quantitative measure in TLC is the Retention Factor (R𝒻), which is a ratio of the distances traveled by the analyte and the solvent front.

R𝒻 = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The R𝒻 value is characteristic of a compound in a specific TLC system. For reliable identification, an R𝒻 value between 0.2 and 0.8 is ideal[5].

Parameter System 1 (General Purpose) System 2 (Alternative Polarity)
Mobile Phase Toluene:Ethyl Acetate:Acetic Acid (6:3:1)Dichloromethane:Methanol:Acetic Acid (95:5:0.5)
Relative Polarity MediumHigh
Expected R𝒻 Range 0.35 - 0.500.45 - 0.60
Best For Routine purity checks, reaction monitoring.Resolving impurities with very different polarities.

Troubleshooting Common TLC Issues

Problem Potential Cause(s) Solution(s)
Streaking/Tailing Spot Sample is too concentrated; Inadequate acid modifier in mobile phase.Dilute the sample; Increase the proportion of acetic acid slightly.
R𝒻 Value Too Low (<0.2) Mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., Ethyl Acetate or Methanol).
R𝒻 Value Too High (>0.8) Mobile phase is too polar.Decrease the proportion of the polar solvent or increase the non-polar component.
No Visible Spot Insufficient sample concentration; Compound is not UV active (unlikely here); Incorrect visualization method.Concentrate the sample; Use multiple chemical staining methods for confirmation.

References

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]

  • Filter-Bio. (2025, December 19). How to detect compounds on TLC plates?[Link]

  • University of Missouri-St. Louis. TLC Visualization Methods. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

  • Mohammed, A. et al. (2012). Thin-layer chromatography of aromatic amines with hybrid CTAB - Alcohol - Water mobile phase. ResearchGate. [Link]

  • Chow, F. K. & Grushka, E. (1979). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science. [Link]

  • Clark College. Thin Layer Chromatography. [Link]

  • Angene Chemical. 2-(3-Methoxy-phenylamino)-nicotinic acid (CAS# 57978-47-9). [Link]

  • Rabel, F. & Sherma, J. (2020, November 11). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. [Link]

  • Tiwari, D. et al. (2011). Synthesis and pharmacological screening of n- substituted anthranilic acid derivatives. International Journal of Drug Development & Research. [Link]

  • Bano, M. et al. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry. [Link]

  • Sigma-Aldrich. 2-(3-Methoxy-phenylamino)-nicotinic acid. [Link]

Sources

Application Notes and Protocols: 2-(3-Methoxy-phenylamino)-nicotinic Acid as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive technical guide for utilizing 2-(3-methoxy-phenylamino)-nicotinic acid as a ligand in coordination chemistry. This document offers insights into the ligand's structural features, protocols for the synthesis of its metal complexes, and detailed characterization methods. The information presented herein is grounded in established principles of coordination chemistry and draws upon data from analogous systems to provide a robust starting point for research and development.

Introduction to the Ligand: 2-(3-Methoxy-phenylamino)-nicotinic acid

2-(3-Methoxy-phenylamino)-nicotinic acid is a versatile organic molecule with significant potential as a ligand in the synthesis of novel coordination complexes. Its structure, featuring a nicotinic acid core substituted with a 3-methoxyphenylamino group at the 2-position, presents multiple coordination sites, making it an attractive candidate for creating diverse metal complexes.

The ligand possesses a molecular formula of C13H12N2O3 and a molecular weight of 244.25 g/mol .[1][2] The key structural features relevant to its function as a ligand are:

  • Nicotinic Acid Moiety: This provides a classic N,O-bidentate chelation site through the pyridine nitrogen and the carboxylate oxygen. The coordination of nicotinic acid and its derivatives to various metal ions is well-documented.[3][4]

  • Phenylamino Bridge: The secondary amine group introduces an additional potential coordination site and provides a degree of conformational flexibility.

  • Methoxy Group: The electron-donating methoxy group on the phenyl ring can influence the electronic properties of the ligand and, consequently, the resulting metal complex.

The presence of both hard (oxygen) and borderline (nitrogen) donor atoms allows this ligand to coordinate with a wide range of metal ions, from transition metals to lanthanides.[5]

Rationale for Application in Coordination Chemistry

The unique structural characteristics of 2-(3-methoxy-phenylamino)-nicotinic acid make it a compelling ligand for several reasons:

  • Formation of Stable Chelates: The ability to form a stable five- or six-membered chelate ring with a metal ion via the pyridine nitrogen and carboxylate oxygen enhances the thermodynamic stability of the resulting complexes.

  • Modulation of Electronic Properties: The methoxy substituent can be used to fine-tune the electron density at the metal center, which can in turn influence the catalytic activity, redox potential, and spectroscopic properties of the complex.

  • Potential for Biologically Active Complexes: Nicotinic acid (a form of vitamin B3) and its derivatives are known to be biologically active.[6] Metal complexes of such ligands can exhibit enhanced biological activities, such as antimicrobial or anticancer properties, compared to the free ligand.[7][8] The synthesis of metal complexes with biologically active ligands is a growing area of interest in medicinal inorganic chemistry.[4]

  • Structural Diversity: The presence of multiple potential donor sites and the flexibility of the phenylamino group can lead to the formation of complexes with various coordination geometries and nuclearities (mononuclear, dinuclear, or polynuclear). The polymorphism observed in a related compound, 2-(phenylamino)nicotinic acid, suggests that the solid-state structures of these complexes could also be rich and varied.[9]

Synthesis of a Representative Metal Complex: A General Protocol

This section provides a general protocol for the synthesis of a transition metal complex of 2-(3-methoxy-phenylamino)-nicotinic acid. This protocol is based on common methods for the synthesis of metal-carboxylate and metal-pyridine complexes and should be considered a starting point for optimization.[10]

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization reagents Ligand & Metal Salt dissolution Dissolution in Solvent reagents->dissolution reaction Reaction (Reflux) dissolution->reaction isolation Isolation & Washing reaction->isolation drying Drying isolation->drying ftir FTIR Spectroscopy drying->ftir uv_vis UV-Vis Spectroscopy drying->uv_vis elemental Elemental Analysis drying->elemental tga Thermogravimetric Analysis drying->tga

Caption: A schematic representation of the expected bidentate coordination of 2-(3-methoxy-phenylamino)-nicotinic acid to a metal center (M).

Summary of Characterization Data
TechniquePurposeExpected Observations for a Co(II) Complex
Elemental Analysis (C, H, N) To determine the empirical formula of the complex.The experimental percentages of C, H, and N should match the calculated values for the proposed formula (e.g., [Co(L)₂(H₂O)₂]).
FTIR Spectroscopy To identify the coordination sites of the ligand.- Broad O-H stretching band around 3400 cm⁻¹ may indicate coordinated water. - Shift of the C=O stretching vibration (around 1700 cm⁻¹) to a lower frequency in the complex compared to the free ligand, indicating coordination of the carboxylate group. [3] - Changes in the pyridine ring vibrations.
UV-Vis Spectroscopy To study the electronic transitions and coordination geometry.- Ligand-centered π → π* and n → π* transitions in the UV region. - d-d transitions for the Co(II) ion in the visible region, which are indicative of the coordination geometry (e.g., octahedral or tetrahedral).
Thermogravimetric Analysis (TGA) To study the thermal stability and composition of the complex.- Initial weight loss corresponding to the removal of coordinated or lattice water molecules. - Subsequent decomposition steps corresponding to the loss of the organic ligand.
Magnetic Susceptibility To determine the magnetic moment and spin state of the metal ion.For a high-spin octahedral Co(II) complex, the magnetic moment is expected to be in the range of 4.3-5.2 B.M.

Potential Applications

While specific applications of 2-(3-methoxy-phenylamino)-nicotinic acid complexes are yet to be explored, based on the properties of related compounds, several potential areas of application can be envisioned:

  • Antimicrobial Agents: Metal complexes of nicotinic acid derivatives and other N,O-donor ligands have shown promising antimicrobial activity. [7][11]The synthesized complexes could be screened against various bacterial and fungal strains.

  • Catalysis: Coordination complexes are widely used as catalysts in organic synthesis. The new complexes could be tested for their catalytic activity in various reactions, such as oxidation or coupling reactions.

  • Bioinorganic Chemistry: As nicotinic acid is a biologically relevant molecule, its metal complexes could serve as models for understanding the role of metal ions in biological systems. [12]* Materials Science: The thermal stability and potential for forming polymeric structures could make these complexes interesting for applications in materials science.

Conclusion

2-(3-Methoxy-phenylamino)-nicotinic acid is a promising ligand for the synthesis of a wide range of novel coordination complexes. Its versatile coordination behavior, coupled with the potential for tuning the electronic and steric properties of the resulting complexes, makes it a valuable tool for researchers in coordination chemistry, medicinal chemistry, and materials science. The protocols and characterization methods outlined in these application notes provide a solid foundation for the exploration of the rich coordination chemistry of this ligand.

References

  • FUDMA JOURNAL OF SCIENCES. (2021, July 13). SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION AND BIOLOGICAL STUDIES OF 2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino} nicotinic acid AND ITS Iron (II) COMPLEXES. Available at: [Link]

  • Sarker, S., & Ehsan, M. Q. (n.d.). PREPARATION AND CHARACTERIZATION OF TOXIC METAL COMPLEXES OF NICOTINAMIDE AND NICOTINIC ACID. Bangladesh Journals Online. Available at: [Link]

  • Walsh Medical Media. (2021, January 31). Metal Complexes Characterization. Available at: [Link]

  • SciSpace. (n.d.). Nicotine metal complexes: synthesis, characterization and bioactivities of some main group and some transition metals. Available at: [Link]

  • Synthesis, Spectral Characterization, Thermal Studies and Antimicrobial Activity of Cr(III), Mn(III), Fe(III). (2021, January 5). Available at: [Link]

  • Angene Chemical. (n.d.). 2-(3-Methoxy-phenylamino)-nicotinic acid(CAS# 57978-47-9). Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization, Molecular Docking and Antimicrobial Activity of Nicotinic Acid Derived N-acylhydrazones. Available at: [Link]

  • ResearchGate. (2021, January). Nicotine metal complexes: synthesis, characterization and bioactivities of some main group and some transition metals. Available at: [Link]

  • PubMed. (2007, May 15). Nicotinic acid receptor subtypes and their ligands. Available at: [Link]

  • Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. (2008, September 5). Available at: [Link]

  • DergiPark. (2007, June 15). Synthesis and Characterization of the Nicotinamide-Acetylsalicylato Complexes of Co(II), Ni(II), Cu(II). Available at: [Link]

  • MDPI. (2023, January 14). 2-Phenethylamines in Medicinal Chemistry: A Review. Available at: [Link]

  • UPCommons. (2020, December 28). Physical Chemistry Chemical Physics Accepted Manuscript. Available at: [Link]

  • PMC. (2023, December 24). Design and Synthesis of D3R Bitopic Ligands with Flexible Secondary Binding Fragments: Radioligand Binding and Computational Chemistry Studies. Available at: [Link]

  • Google Patents. (n.d.). US6806289B1 - Coordination complexes, and methods for preparing by combinatorial methods, assaying and using the same.
  • Synthesis and Characterization of Complexes of 2-Hydroxy-3-nitro acetophenyl thiosemicarbazone with Some 3d Series Transition Metals. (n.d.). Available at: [Link]

  • ResearchGate. (n.d.). Optical properties of terbium(III) and gadolinium(III) complexes with 2-hydroxy-5-methyl-3-nicotinic and 5-methyl-3-nicotinic acids – A new sensitive ligands for energy-transfer process. Available at: [Link]

  • ResearchGate. (n.d.). Nicotinic acid/nicotinamide metal-complex synthesis. Available at: [Link]

  • MDPI. (2025, November 27). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Available at: [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Phenylamino derivatives of tris(2-pyridylmethyl)amine: hydrogen-bonded peroxodicopper complexes. Available at: [Link]

Sources

Application Note: Buchwald-Hartwig Amination Procedures for Anilinonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Anilinonicotinic acids are privileged scaffolds in medicinal chemistry, serving as the core structure for numerous non-steroidal anti-inflammatory drugs (NSAIDs) such as flunixin, clonixin, and niflumic acid, as well as emerging kinase inhibitors. Traditionally, the synthesis of these diarylamines relied on Ullmann-type condensations or nucleophilic aromatic substitution (SNAr). However, these methods often require harsh conditions (e.g., >150 °C, stoichiometric copper) and exhibit poor functional group tolerance 1. The advent of the Palladium-catalyzed Buchwald-Hartwig cross-coupling has revolutionized this synthesis, enabling mild, high-yielding C-N bond formation with broad substrate applicability 2. This application note provides a comprehensive, self-validating protocol for the synthesis of anilinonicotinic acids, detailing the mechanistic causality behind reagent selection and reaction optimization.

Mechanistic Rationale & Reaction Design

The Buchwald-Hartwig amination of halonicotinic acids (e.g., 2-chloronicotinic acid or 5-bromonicotinic acid) with aniline derivatives proceeds through a Pd(0)/Pd(II) catalytic cycle. The presence of the free carboxylic acid moiety on the pyridine ring introduces unique challenges: it can coordinate to the palladium center (potentially poisoning the catalyst) or consume the base required for the catalytic cycle.

Causality in Reagent Selection:
  • Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) are standard in many Buchwald-Hartwig aminations. However, for nicotinic acid substrates, NaOtBu can cause unwanted side reactions or completely deprotonate the carboxylic acid, leading to insoluble carboxylate salts that crash out of solution. Therefore, milder inorganic bases like Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) are mandated. At least two to three equivalents are required: one to deprotonate the carboxylic acid, and the remainder to facilitate the catalytic cycle 3.

  • Ligand Architecture: The use of bidentate phosphine ligands is critical 4. Ligands with a large bite angle, such as Xantphos (~111°), enforce a geometry at the Pd(II) center that accelerates reductive elimination. This rapid product release outcompetes the deleterious β-hydride elimination pathway, which is a common failure mode when using monodentate ligands like PPh₃.

  • Solvent Polarity: 1,4-Dioxane is preferred over Toluene. The polar aprotic nature of Dioxane better solubilizes the intermediate potassium or cesium carboxylate salts generated in situ, maintaining a homogeneous catalytic environment.

Catalytic Cycle Visualization

The following diagram illustrates the self-regenerating catalytic system, highlighting the key intermediates where reagent choices exert their influence.

BHCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Pd(II) Intermediate (Oxidative Addition) Pd0->OxAdd + Halonicotinic Acid (C-X Cleavage) AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Aniline Derivative + Cs₂CO₃ RedElim Product Release (Reductive Elimination) AmineCoord->RedElim - CsX - CsHCO₃ RedElim->Pd0 + Anilinonicotinic Acid

Catalytic cycle of the Buchwald-Hartwig amination for anilinonicotinic acid synthesis.

Quantitative Data: Condition Optimization

The efficacy of the Buchwald-Hartwig amination is highly dependent on the synergistic pairing of the palladium source and the ligand. The table below summarizes the optimization landscape for the coupling of 2-chloronicotinic acid with 2-methylaniline (a clonixin precursor).

Catalyst (mol %)Ligand (mol %)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2.5)Dioxane1001268Monodentate ligand allows competitive β-hydride elimination.
Pd₂(dba)₃ (2.5)DPPF (5)K₂CO₃ (2.5)Dioxane1001278Bidentate ligand improves reductive elimination rate.
Pd₂(dba)₃ (2.5)BINAP (5)Cs₂CO₃ (2.5)Toluene1101285Poor solubility of carboxylate salt in Toluene limits rate.
Pd₂(dba)₃ (2.5) Xantphos (5) Cs₂CO₃ (2.5) Dioxane 100 8 94 Optimal bite angle and solubility maximize turnover.
NoneNoneK₂CO₃ (2.0)WaterMW (150)0.566*High temp leads to decarboxylation side-products.

*Catalyst-free microwave conditions provided for baseline comparison.

Experimental Protocol: Synthesis of 2-(2-Methylanilino)nicotinic Acid

This self-validating protocol utilizes the optimized Pd₂(dba)₃/Xantphos system. The procedure is designed to provide clear visual and analytical checkpoints to ensure trustworthiness at every step.

Materials Required:
  • Substrates: 2-Chloronicotinic acid (1.0 equiv, 10 mmol, 1.57 g), 2-Methylaniline (1.2 equiv, 12 mmol, 1.28 g).

  • Catalyst System: Pd₂(dba)₃ (2.5 mol%, 0.25 mmol, 229 mg), Xantphos (5.0 mol%, 0.50 mmol, 289 mg).

  • Reagents & Solvents: Cs₂CO₃ (2.5 equiv, 25 mmol, 8.14 g), anhydrous 1,4-Dioxane (40 mL), 1M HCl.

Step-by-Step Methodology:
  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-chloronicotinic acid, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

    • Causality: Solid reagents are added first to minimize exposure of the air-sensitive Pd(0) species to oxygen during transfer.

  • Degassing:

    • Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon (repeat 3 times).

  • Solvent and Amine Addition:

    • Under a positive pressure of Argon, inject anhydrous 1,4-Dioxane (40 mL) followed by 2-methylaniline via syringe.

    • Self-Validation Checkpoint 1: The mixture should initially appear as a heterogeneous dark purple/brown suspension (due to the unactivated Pd₂(dba)₃).

  • Heating and Monitoring:

    • Place the flask in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 8 hours.

    • Self-Validation Checkpoint 2: Within 30 minutes, the solution should transition to a deep, homogeneous red/orange color, indicating the formation of the active Pd(0)-Xantphos complex and successful oxidative addition. The appearance of a black mirror or precipitate indicates catalyst decomposition (Pd black).

  • Reaction Quench and Workup:

    • Cool the reaction to room temperature. Dilute with 50 mL of deionized water and filter through a pad of Celite to remove palladium residues and inorganic salts.

    • Transfer the filtrate to a separatory funnel. The product is currently in the aqueous phase as the soluble cesium carboxylate salt. Wash the aqueous layer with Ethyl Acetate (2 x 30 mL) to remove unreacted amine and non-polar organic impurities.

  • Isoelectric Point Precipitation:

    • Place the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while monitoring the pH.

    • Causality: Anilinonicotinic acids are amphoteric. They are soluble at high pH (as carboxylates) and low pH (as protonated pyridiniums). Precipitation occurs exclusively at their isoelectric point (typically pH 4.0 - 4.5).

    • Self-Validation Checkpoint 3: A dense, off-white to pale yellow precipitate will form sharply at pH ~4.5.

  • Isolation:

    • Filter the precipitate via vacuum filtration, wash with cold water (2 x 10 mL), and dry under high vacuum to afford the pure 2-(2-methylanilino)nicotinic acid.

Analytical Validation

To confirm the structural integrity of the synthesized anilinonicotinic acid, perform the following checks:

  • LC-MS: Confirm the disappearance of the 2-chloronicotinic acid peak (m/z 157) and the appearance of the product mass [M+H]⁺ (m/z 229).

  • ¹H NMR (DMSO-d₆): Look for the diagnostic highly deshielded secondary amine proton (Ar-NH -Ar) which typically appears as a broad singlet between δ 9.5 - 10.5 ppm. This extreme downfield shift is caused by the strong intramolecular hydrogen bonding with the adjacent carboxylic acid carbonyl.

References

  • Palladium-Catalyzed Tandem Amination Reaction for the Synthesis of 4-Quinolones. Organic Letters (ACS Publications).[Link]

  • Catalyst-Free Amination of 2-Chloronicotinic Acid in Water under Microwave Irradiation. ResearchGate.[Link]

  • Buchwald-Hartwig Coupling - Reaction, Reagents & Mechanism. Organic-Synthesis.com.[Link]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of 2-(3-Methoxy-phenylamino)-nicotinic acid in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(3-Methoxy-phenylamino)-nicotinic acid (CAS: 57978-47-9). As a Senior Application Scientist handling complex physicochemical troubleshooting, I have designed this guide to help you overcome the notorious aqueous solubility challenges associated with this compound.

Belonging to the fenamate-like class of diarylamines (structurally analogous to niflumic acid and mefenamic acid), this compound exhibits highly pH-dependent solubility and strong lipophilicity. Below, you will find a causality-driven breakdown of its behavior, structured FAQs, and self-validating experimental protocols to ensure your assays remain robust and reproducible.

Physicochemical Profiling & Causality

To troubleshoot solubility, we must first understand the thermodynamic and electrostatic forces governing the molecule. The compound features a hydrophobic diarylamine core, a pyridine nitrogen, and a carboxylic acid moiety. Its solubility is dictated by the ionization state of the carboxylate group[1].

Table 1: Quantitative Physicochemical Data & Solvation Causality

ParameterEstimated ValueCausality & Experimental Impact
Molecular Weight 244.25 g/mol Moderate size; easily forms tightly packed crystal lattices via intermolecular hydrogen bonding.
pKa (Carboxylic Acid) ~4.5Critical: Below pH 4.5, the molecule is unionized and highly hydrophobic. At pH 7.4, it is >99% ionized (anionic), which is required for aqueous solvation [2].
pKa (Pyridine Nitrogen) ~2.0Only protonated at extremely low pH (e.g., gastric fluid models).
LogP (Lipophilicity) ~3.5High lipophilicity drives partitioning into lipid bilayers but causes rapid precipitation in purely aqueous media lacking surfactants or co-solvents.
Solubility (pH 1.2) < 1 µg/mLThe unionized state results in practically zero solubility. Do not use unbuffered water [3].
Solubility (pH 7.4) ~100 - 600 µg/mLIonization improves solubility, but the hydrophobic core still limits maximum concentration [4].
Solubility (DMSO) > 30 mg/mLDMSO disrupts the crystal lattice and solvates the hydrophobic rings effectively.

Troubleshooting FAQs

Q1: I prepared a 10 mM stock in DMSO. When I dilute it 1:1000 into my cell culture media (pH 7.4), it instantly forms a cloudy precipitate. Why is this "solvent crash" happening, and how do I fix it? Scientist's Insight: This is a classic nucleation event. When you inject a highly concentrated DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The local concentration of the highly lipophilic drug exceeds its aqueous solubility limit before the bulk pH (7.4) can ionize the carboxylic acid, causing immediate crystallization. Solution:

  • Pre-warm both the media and the stock to 37°C to increase kinetic solubility.

  • Vortex continuously while adding the DMSO stock dropwise to ensure rapid dispersion.

  • Protein Binding: Ensure your media contains at least 0.1% to 1% BSA (Bovine Serum Albumin) or FBS. The compound is highly protein-bound (like most fenamates), and albumin acts as a biological sink, sequestering the hydrophobic core and preventing precipitation.

Q2: I need to dose animals in vivo (IV/IP) and cannot use high concentrations of DMSO. How can I formulate an aqueous solution at 5 mg/mL? Scientist's Insight: 5 mg/mL is significantly above the thermodynamic aqueous solubility of this compound, even at pH 7.4. You cannot achieve this in pure buffer. You must use a solubilization strategy that addresses both the hydrophobic core and the hydrogen-bonding network. Solution: Utilize a ternary co-solvent system or macrocyclic encapsulation.

  • Option A (Co-solvents): 10% DMSO + 40% PEG-400 + 50% PBS (pH 7.4). PEG-400 lowers the dielectric constant of the water, bridging the polarity gap [4].

  • Option B (Encapsulation): Use 20% w/v Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in saline. The methoxyphenyl and pyridine rings will partition into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility [3].

Q3: My compound degraded after leaving the aqueous stock at room temperature for a week. Is it unstable in water? Scientist's Insight: While the carbon skeleton is stable, nicotinic acid derivatives can undergo photolytic degradation or slow hydrolysis at extreme pHs over prolonged periods. Furthermore, precipitation is often mistaken for degradation. Solution: Always prepare aqueous working solutions fresh daily. If you must store them, aliquot the DMSO stock and store at -20°C in amber tubes (protected from light).

Experimental Workflows & Methodologies

Workflow 1: Preparation of a Stable In Vitro Assay Solution (Max 100 µM)

This protocol utilizes a step-down dilution method to prevent local supersaturation.

  • Primary Stock: Weigh exactly 2.44 mg of 2-(3-Methoxy-phenylamino)-nicotinic acid and dissolve in 1.0 mL of anhydrous, cell-culture grade DMSO to yield a 10 mM stock. Vortex until optically clear.

  • Intermediate Dilution: In a separate tube, add 900 µL of PEG-400. Add 100 µL of the 10 mM DMSO stock to the PEG-400. Vortex vigorously. You now have a 1 mM intermediate stock in a solvent that is highly miscible with water.

  • Final Aqueous Dilution: Pre-warm your assay buffer (must be pH 7.4 - 8.0) to 37°C. While vortexing the buffer, add the intermediate stock dropwise to reach your final concentration (e.g., 1:10 dilution yields 100 µM).

  • Validation: Measure the absorbance at ~290 nm or 340 nm to confirm the compound is fully in solution and not scattering light (which would indicate micro-precipitates) [2].

Workflow 2: Formulation for In Vivo Dosing (Ternary Co-Solvent System)

This protocol creates a bioavailable, precipitate-free formulation for animal models.

Workflow Step1 Weigh 2-(3-Methoxy-phenylamino) -nicotinic acid Step2 Dissolve in 10% DMSO (Vortex until clear) Step1->Step2 Step3 Add 40% PEG-400 (Mix thoroughly) Step2->Step3 Step4 Slowly add 50% PBS (pH 7.4) Dropwise with sonication Step3->Step4 Step5 Sterile Filter (0.22 µm) PTFE Membrane Step4->Step5

Workflow for preparing a ternary co-solvent in vivo formulation.

Critical Step Note (Step 5): Always use a PTFE (Polytetrafluoroethylene) or regenerated cellulose filter membrane. Highly lipophilic compounds will non-specifically bind to standard Nylon or PES filters, resulting in a massive loss of your active pharmaceutical ingredient (API) during sterilization.

Logical Relationships & Mechanistic Pathways

To empower your experimental design, the following diagrams illustrate the logical decision tree for troubleshooting solubility, as well as the molecular mechanism of solubilization.

DecisionTree Start Solubility Issue Detected CheckMedia Check Media pH Start->CheckMedia pH_Low pH < 6.0 (Unionized State) CheckMedia->pH_Low pH_High pH > 7.4 (Ionized State) CheckMedia->pH_High Adjust_pH Adjust to pH 7.4-8.0 pH_Low->Adjust_pH Check_Cosolvent Add Co-solvents (DMSO, PEG-400) pH_High->Check_Cosolvent Adjust_pH->Check_Cosolvent Use_CD Use HP-β-Cyclodextrin Check_Cosolvent->Use_CD If precipitation persists Success Stable Solution Check_Cosolvent->Success If clear Use_CD->Success

Decision tree for diagnosing and resolving aqueous solubility failures.

Mechanism Solid Solid Compound (Crystal Lattice) Ionization Ionization Solid->Ionization pH Shift Cosolvent PEG-400 / DMSO Disrupt H-Bonds Solid->Cosolvent Solvation Cyclodextrin HP-β-CD Inclusion Complex Solid->Cyclodextrin Encapsulation Solubilized Aqueous Solubilized State (Bioavailable) Ionization->Solubilized Cosolvent->Solubilized Cyclodextrin->Solubilized

Mechanistic pathways of physicochemical solubilization for fenamate derivatives.

References

  • National Institutes of Health (NIH). "Investigation of solubility properties of nifluminic acid containing cyclodextrins and polyvidone." PubMed. Available at:[Link]

  • ResearchGate. "Solubilization of mefanamic acid." Researchgate.net. Available at: [Link]

Technical Support Center: Overcoming Steric Hindrance in 2-(3-Methoxy-phenylamino)-nicotinic Acid Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be a comprehensive resource for troubleshooting the synthesis of 2-(3-Methoxy-phenylamino)-nicotinic acid, a valuable scaffold in medicinal chemistry. The formation of this biaryl amine via cross-coupling reactions is often plagued by challenges, most notably steric hindrance. This document provides in-depth, experience-driven solutions and protocols to help you navigate these synthetic hurdles.

Introduction: The Challenge of Steric Hindrance

The synthesis of 2-(3-Methoxy-phenylamino)-nicotinic acid, an analog of the non-steroidal anti-inflammatory drug (NSAID) niflumic acid, typically involves the coupling of 2-chloronicotinic acid with 3-methoxyaniline (m-anisidine).[1][2] The proximity of the carboxylic acid group on the nicotinic acid ring and the methoxy group on the aniline derivative can create significant steric congestion around the reaction centers. This spatial crowding can impede the approach of the reactants and the formation of the crucial C-N bond, leading to low yields and the formation of unwanted side products.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary signs that steric hindrance is negatively impacting my reaction?

A1: Several key indicators suggest that steric hindrance is a significant issue in your synthesis:

  • Low to No Product Yield: This is the most common sign. Despite extended reaction times or elevated temperatures, the desired product is formed in minimal quantities or not at all.

  • Incomplete Consumption of Starting Materials: You may observe the persistence of starting materials, particularly the 2-chloronicotinic acid, even with an excess of the amine.

  • Formation of Side Products: Steric hindrance can promote alternative reaction pathways. A common side product is the hydrodehalogenation of 2-chloronicotinic acid to form nicotinic acid.[4]

  • Reaction Stalls: The reaction may proceed initially but then plateau, with no further conversion to the product.

Q2: I'm using a traditional Ullmann condensation. Why is my yield so low?

A2: The Ullmann condensation, a classical copper-catalyzed method for forming C-N bonds, is notoriously sensitive to steric hindrance.[3][5][6] Several factors inherent to this reaction can contribute to low yields with sterically demanding substrates:

  • High Reaction Temperatures: Ullmann reactions often require high temperatures (100-200 °C), which can lead to decomposition of starting materials and products, as well as the formation of tar-like byproducts.[3][5]

  • Stoichiometric Copper: Traditional Ullmann protocols often use stoichiometric amounts of copper, which can complicate purification and is environmentally undesirable.[1]

  • Harsh Conditions: The combination of high heat and polar aprotic solvents like DMF or NMP can lead to side reactions.[5]

Q3: Should I consider a Palladium-catalyzed Buchwald-Hartwig amination instead?

A3: Yes, the Buchwald-Hartwig amination is a powerful and often superior alternative to the Ullmann condensation for sterically hindered substrates.[4][7] This palladium-catalyzed cross-coupling reaction generally proceeds under milder conditions and offers a broader substrate scope.[7] The key to success lies in the careful selection of the palladium catalyst and, most importantly, the phosphine ligand.[4]

Q4: How do I choose the right ligand for a Buchwald-Hartwig reaction to overcome steric hindrance?

A4: Ligand selection is critical. For sterically hindered couplings, you need ligands that are both bulky and electron-rich.[4]

  • Bulky Ligands: These promote the reductive elimination step, which is the final C-N bond-forming step in the catalytic cycle. The steric bulk on the ligand helps to push the product away from the metal center.

  • Electron-Rich Ligands: These facilitate the initial oxidative addition of the aryl halide to the palladium center, which is often the rate-limiting step, especially with less reactive aryl chlorides.[4]

Here is a table summarizing some commonly used ligands for challenging couplings:

Ligand NameKey FeaturesRecommended For
Xantphos Wide bite angle, flexible backbone.General-purpose, good starting point for optimization.[4]
BrettPhos Very bulky and electron-rich biaryl phosphine.Highly effective for sterically hindered and unactivated aryl chlorides.[8]
RuPhos Another bulky and electron-rich biaryl phosphine.Excellent for challenging C-N couplings.
BINAP Bidentate ligand.Can be effective, particularly with aryl iodides and triflates.[7][8]

Troubleshooting Guide: Low Yield in 2-(3-Methoxy-phenylamino)-nicotinic Acid Synthesis

Symptom Potential Cause Recommended Solution
No or very low conversion Inactive Catalyst/Ligand Ensure the palladium precatalyst and phosphine ligand are from a reliable source and have been stored properly under an inert atmosphere. Consider using a pre-formed, air-stable precatalyst.[4]
Insufficient Temperature Gradually increase the reaction temperature in 10-20 °C increments. Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF, with temperatures often ranging from 80-120 °C.[4]
Incorrect Base The choice of base is crucial. For this specific transformation, a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often a good starting point to avoid side reactions with the carboxylic acid.[4] Stronger bases like sodium tert-butoxide (NaOtBu) may also be effective but require careful optimization.
Significant side product formation (hydrodehalogenation) Suboptimal Catalyst/Ligand System Some ligands are more prone to β-hydride elimination, which leads to hydrodehalogenation.[4] Screen different bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos).
Double arylation of the amine Incorrect Stoichiometry While less common with monoamines, ensure a slight excess of the m-anisidine (e.g., 1.1 to 1.2 equivalents) is used.
Reaction stalls after partial conversion Catalyst Deactivation Ensure the solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation by oxygen or water.[4]

Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Amination

This protocol provides a robust starting point for the synthesis of 2-(3-Methoxy-phenylamino)-nicotinic acid, designed to mitigate steric hindrance.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask, combine 2-chloronicotinic acid (1.0 mmol, 1.0 equiv.), m-anisidine (1.2 mmol, 1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).[4]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed dioxane or toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require 12-24 hours to reach completion.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and then a small amount of cold diethyl ether. The product can be further purified by recrystallization if necessary.

Protocol 2: Modified Ullmann Condensation

While the Buchwald-Hartwig amination is often preferred, improvements to the Ullmann condensation can also yield success. Recent studies have shown that in some cases, using xylene as a solvent and omitting the copper catalyst can improve yields, provided the reagents are soluble.[3]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chloronicotinic acid (1.0 mmol, 1.0 equiv.), m-anisidine (1.5 mmol, 1.5 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add xylene (10 mL).

  • Reaction: Heat the mixture to reflux (approximately 140 °C) with vigorous stirring for 24-48 hours.[3]

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Visualizing the Workflow and Steric Hindrance

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation & Purification Reactants 1. Combine Reactants: - 2-Chloronicotinic Acid - m-Anisidine - Pd Precatalyst & Ligand - Base Inert 2. Establish Inert Atmosphere Reactants->Inert Solvent 3. Add Anhydrous, Degassed Solvent Inert->Solvent Heat 4. Heat with Vigorous Stirring (100-110 °C) Solvent->Heat Monitor 5. Monitor Progress (TLC, LC-MS) Heat->Monitor Workup 6. Aqueous Workup & Acidification Monitor->Workup Purify 7. Filtration & Recrystallization Workup->Purify Product Final Product: 2-(3-Methoxy-phenylamino) -nicotinic acid Purify->Product

Caption: Buchwald-Hartwig amination workflow.

Diagram of Steric Hindrance

Steric_Hindrance cluster_reactants Reactant Approach cluster_details Molecular Interaction Nicotinic 2-Chloronicotinic Acid Aniline m-Anisidine N_ring N C_Cl C-Cl NH2 NH2 C_Cl->NH2 Desired C-N Bond Formation COOH COOH COOH->NH2 Steric Clash OCH3 OCH3 OCH3->C_Cl Steric Clash

Caption: Steric clash in product formation.

References

  • Misbahi, H., Brouant, P., & Barbe, J. (n.d.). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. ResearchGate.
  • MDPI. (2024, September 9). Binary and Ternary Inclusion Complexes of Niflumic Acid: Synthesis, Characterization, and Dissolution Profile. Retrieved from [Link]

  • Jee, S. (n.d.). Chemistry Ullmann Reaction. Retrieved from [Link]

  • Misbahi, H., Brouant, P., & Barbe, J. (n.d.). IMPROVEMENT OF THE ULLMANN'S CONDENSATION METHOD FOR THE SYNTHESIS OF 2-ANILINONICOTINIC ACIDS 335. Retrieved from [Link]

  • OperaChem. (2025, April 1). Ullmann coupling-An overview. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Oxidation of 2-(3-Methoxy-phenylamino)-nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing premature degradation of 2-(3-Methoxy-phenylamino)-nicotinic acid (CAS 57978-47-9) during storage. This compound is a critical building block in pharmaceutical synthesis and biological assays, but its diarylamine core makes it highly susceptible to oxidative degradation.

This guide provides a deep dive into the mechanistic causes of this instability and offers field-validated, self-contained protocols to ensure your compound maintains >98% purity throughout its lifecycle.

Mechanistic Overview: The Causality of Degradation

To effectively prevent degradation, we must first understand the chemical causality. 2-(3-Methoxy-phenylamino)-nicotinic acid contains a secondary diarylamine moiety. The oxidation of diarylamines is characterized by a homolytic mechanism, initiating with a one-electron oxidation to form a diarylaminyl radical[1].

Two structural features of this specific molecule exacerbate this vulnerability:

  • The Methoxy Group: The electron-donating -OCH₃ group on the phenyl ring stabilizes the resulting radical cation via resonance. This effectively lowers the oxidation potential of the amine, making it significantly more reactive to ambient oxygen[2].

  • The Nicotinic Acid Moiety: The adjacent carboxylic acid and pyridine nitrogen act as an excellent bidentate ligand for trace transition metals (e.g., Fe³⁺, Cu²⁺). These metals coordinate directly to the molecule, acting as localized catalysts that accelerate the radical-trapping oxidation cycle[3].

Once the aminyl radical forms, it rapidly reacts with molecular oxygen (O₂) to form nitroxide radicals, or undergoes para-para homolytic coupling to form highly conjugated, intensely colored diphenoquinonediimines[4].

OxidationMechanism A 2-(3-Methoxy-phenylamino)- nicotinic acid (Colorless/White) B Diarylaminyl Radical Intermediate A->B -e⁻, -H⁺ (Trace Metals/Light) C Nitroxide Radical (Degradant) B->C +O₂ (Oxygenation) D Diphenoquinonediimine (Pink/Brown Degradant) B->D Radical Coupling (C-C / C-N)

Figure 1. Homolytic oxidation pathway of diarylamines leading to colored degradants.

Troubleshooting FAQs

Q1: My powder was off-white upon receipt but has developed a pink/brown discoloration. Is it compromised? A: Yes. The discoloration is a hallmark of diarylamine oxidation. The formation of highly conjugated diphenoquinonediimines or nitroxide radicals causes intense coloration even at trace levels (<0.5% degradation)[1]. While the bulk purity might still be acceptable for crude synthetic steps, it is compromised for sensitive biological assays. You must assess purity via HPLC. To prevent this, strict exclusion of oxygen and light is mandatory[5].

Q2: How should I store the solid API to prevent this degradation? A: Store the solid at -20°C in amber glass vials, backfilled with ultra-pure Argon. While Nitrogen is commonly used, Argon is denser than air and provides a superior, heavier blanket against moisture and oxygen when the vial is opened and closed. Because the compound is an aminocarboxylic acid, it is hygroscopic; moisture facilitates the mobilization of trace metal catalysts that drive oxidation[3].

Q3: Does the solvent choice matter when preparing stock solutions? A: Absolutely. Avoid ethereal solvents (e.g., THF, dioxane) entirely. These solvents auto-oxidize to form peroxides, which will rapidly and quantitatively oxidize the diarylamine core[2]. We recommend using anhydrous, degassed DMSO or DMF. However, because DMSO can act as a mild oxidant under certain thermal conditions, solutions must be prepared fresh or stored at -80°C in single-use aliquots.

Q4: Are trace metals accelerating the degradation in my assays? A: Highly likely. The 2-aminonicotinic acid core is a known chelator. If your assay buffers contain trace Fe(III) or Cu(II), these metals will coordinate to the pyridine nitrogen and carboxylate group, bringing the catalytic oxidant into direct proximity with the vulnerable amine[3]. If your experiment allows, adding a metal chelator like EDTA (1-5 mM) to your aqueous buffers can significantly prolong the half-life of the compound in solution.

Experimental Workflows & Protocols

To ensure a self-validating system, the following protocols incorporate visual and analytical checkpoints to verify the integrity of your compound during handling.

StorageWorkflow cluster_Solid Solid Storage Workflow cluster_Solution Solution Storage Workflow Start Receipt of Compound Solid Aliquot Solid (Metal-free spatula) Start->Solid Solution Prepare Stock Solution Start->Solution Argon Purge with Argon (Heavy inert blanket) Solid->Argon Amber Seal in Amber Glass (Block photolysis) Argon->Amber TempSolid Store at -20°C Amber->TempSolid Degas Dissolve in Degassed DMSO (Exclude O₂) Solution->Degas Aliquot Create Single-Use Aliquots (Avoid freeze-thaw) Degas->Aliquot TempSol Store at -80°C Aliquot->TempSol

Figure 2. Optimized workflow for solid and solution-phase storage to mitigate oxidation.

Protocol 1: Inert Aliquoting of Solid Compound

Causality: Repeated opening of a master vial introduces ambient moisture and oxygen, leading to cumulative oxidative stress.

  • Preparation: Equilibrate the unopened master vial to room temperature in a desiccator for 1 hour to prevent condensation upon opening.

  • Handling: Inside a glove box or under a localized Argon stream, use a ceramic or PTFE-coated spatula (never stainless steel, to avoid trace Fe introduction) to weigh the compound.

  • Aliquoting: Transfer the powder into pre-dried, amber glass vials.

  • Purging: Insert an Argon line into the vial (without touching the powder) and purge gently for 30 seconds. Argon's high density will efficiently displace the ambient air.

  • Sealing: Cap tightly with PTFE-lined septa and store immediately at -20°C[5].

Protocol 2: Preparation of Degassed Stock Solutions

Causality: Dissolved oxygen in solvents is the primary reactant for nitroxide radical formation[2][4].

  • Solvent Degassing: Subject anhydrous DMSO to three cycles of the Freeze-Pump-Thaw method to remove all dissolved O₂.

  • Dissolution: Dissolve the solid compound in the degassed DMSO to achieve the desired concentration (e.g., 10 mM).

    • Self-Validation Check: The resulting solution should be completely colorless or pale yellow. If the solution is pink or brown, the solid was already compromised prior to dissolution.

  • Storage: Immediately dispense into single-use microcentrifuge tubes, blanket the headspace with Argon, and flash-freeze in liquid nitrogen. Transfer to a -80°C freezer.

Quantitative Data: Storage Condition Efficacy

The following table summarizes the expected stability of 2-(3-Methoxy-phenylamino)-nicotinic acid under various storage conditions, highlighting the critical nature of environmental controls.

Storage PhaseTemperatureAtmosphereLight ExposureExpected Shelf-Life (>98% Purity)Primary Degradation Risk
Solid Room Temp (25°C)Ambient AirClear Vial / Ambient< 2 WeeksPhoto-oxidation, Moisture
Solid 4°CAmbient AirAmber Vial3 - 6 MonthsSlow radical coupling
Solid -20°CArgon PurgedAmber Vial> 2 Years Negligible
Solution (DMSO) Room Temp (25°C)Ambient AirClear Vial / Ambient< 24 HoursRapid oxygenation to nitroxide
Solution (DMSO) -20°CAmbient AirAmber Vial1 - 2 WeeksSolvent-mediated oxidation
Solution (DMSO) -80°CArgon PurgedAmber Vial / Dark> 6 Months Negligible (Single-use only)

References

1.[4] Diarylnitroxide diradicals: low-temperature oxidation of diarylamines to nitroxides - PubMed Source: National Institutes of Health (NIH) URL:

2.[2] Diarylamine/diarylnitroxide cycle: quantum chemical and electrochemical estimation - PMC Source: National Institutes of Health (NIH) URL:

3.[5] SAFETY DATA SHEET - Fisher Scientific: 2-Aminonicotinic acid Source: Fisher Scientific URL:

4.[3] Theoretical investigations of the catalytic antioxidation mechanism of diarylamine and the coordination effects of Fe(iii) and Fe atoms Source: RSC Publishing URL:

5.[1] OXIDATIVE COUPLING REGIOSELECTIVITY FOR DIARYLAMINES IN ALKALINE MEDIA Source: Revue Roumaine de Chimie URL:

Sources

Technical Support Center: Alternative Catalysts for Coupling 2-Chloronicotinic Acid and 3-Anisidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the amination of 2-chloronicotinic acid. The coupling of 2-chloronicotinic acid with 3-anisidine (m-anisidine) yields 2-(3-methoxyphenylamino)nicotinic acid, a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors.

Traditional Ullmann condensation methods for this reaction often rely on stoichiometric copper powder in high-boiling solvents (e.g., xylene or DMF) at 150°C, which frequently results in poor yields, difficult purification, and extensive tar formation. This guide provides field-proven, modern catalytic and catalyst-free alternatives to optimize your workflow.

Workflow: Catalyst Selection Matrix

Before beginning your experiment, use the following logical workflow to select the optimal catalytic system based on your laboratory's capabilities and scale-up requirements.

CatalystSelection Start Coupling 2-Chloronicotinic Acid & 3-Anisidine Q1 Is strict anhydrous/anaerobic setup feasible? Start->Q1 PdCat Buchwald-Hartwig Pd2(dba)3 / Xantphos High Yield, Fast Q1->PdCat Yes Q2 Is microwave or high-temp heating available? Q1->Q2 No Green Catalyst-Free / Solvent-Free 120°C or MW in Water Q2->Green Yes LDO Cu-Mg-Al LDO Catalyst Ethanol, 80°C, Reusable Q2->LDO No (Standard Reflux)

Decision matrix for selecting alternative catalytic systems for amination.

Troubleshooting & FAQs

Q1: Why does my traditional copper-catalyzed Ullmann coupling yield black tar and low conversion?

Causality & Solution: High temperatures (140–150°C) combined with Cu(0) or Cu(I) salts promote the oxidative degradation of 3-anisidine and trigger homocoupling side reactions. Because 3-anisidine is only moderately nucleophilic (the meta-methoxy group provides less resonance stabilization to the amine than a para-methoxy group), the reaction requires harsher conditions in traditional setups, leading to decomposition. Recommendation: Switch to a heterogeneous. The LDO provides a highly basic surface (via Mg/Al oxides) that deprotonates the aniline, while dispersed Cu sites facilitate the coupling at a much milder 80°C, preventing tar formation and allowing for catalyst recycling.

Q2: I want to use a Buchwald-Hartwig amination. How do I prevent hydrodehalogenation?

Causality & Solution: Hydrodehalogenation (the reduction of 2-chloronicotinic acid to nicotinic acid) is a common side reaction caused by β -hydride elimination from the palladium-amide intermediate. This occurs when the reductive elimination step is too slow. Recommendation: Use a bidentate phosphine ligand with a large bite angle, such as Xantphos , combined with Pd2(dba)3. The wide bite angle of Xantphos enforces a distorted geometry at the palladium center that sterically accelerates reductive elimination and suppresses β -hydride elimination. Additionally, use a milder base like K2CO3 instead of strong alkoxides (e.g., NaOtBu) to prevent undesired interactions with the carboxylic acid moiety.

Q3: Are there viable "green" or catalyst-free alternatives for scaling up this coupling?

Causality & Solution: Yes. The 2-position of 2-chloronicotinic acid is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of both the pyridine nitrogen and the adjacent carboxylic acid group. If sufficient thermal energy is provided to overcome the activation barrier, no metal catalyst is required. Recommendation: You can utilize a . By eliminating the solvent, the local concentration of the nucleophile and electrophile is maximized. The reactants form a melt, providing excellent mass transfer and yielding the product in 1–2 hours without heavy metal waste. Alternatively, at 150°C with K2CO3 can drive the reaction to completion in just 20 minutes.

Quantitative Data: Catalyst System Comparison

Summarized below is a performance comparison of various catalytic and catalyst-free systems for the coupling of 2-chloronicotinic acid and anilines.

MethodCatalyst SystemSolventTemp (°C)TimeYield (%)Key Advantage / Disadvantage
Traditional Ullmann Cu powder / CuClXylene / DMF140–15024 h40–60Low cost / High tar formation, difficult workup
Heterogeneous LDO Cu-Mg-Al LDOEthanol804–6 h>85Reusable catalyst, mild temperature, green solvent
Buchwald-Hartwig Pd2(dba)3 / XantphosDioxane100–1202–4 h>90Very fast, no tar, highest purity / Requires inert gas
Microwave SNAr NoneWater150 (MW)20 min~80Ultra-fast, completely green solvent
Solvent-Free SNAr NoneNone (Melt)1201–2 h>80No solvent waste, simple acid-base workup

Mechanistic Pathway: Buchwald-Hartwig Catalytic Cycle

To understand the causality behind the palladium-catalyzed protocol, refer to the catalytic cycle below. The critical step where Xantphos exerts its influence is the transition from the Pd(II) Aryl Amide Complex to Reductive Elimination.

BHCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (2-Chloronicotinic Acid) Pd0->OxAdd PdII_Cl Pd(II) Aryl Chloride Complex OxAdd->PdII_Cl AmineCoord Amine Coordination & Deprotonation PdII_Cl->AmineCoord PdII_Amide Pd(II) Aryl Amide Complex AmineCoord->PdII_Amide RedElim Reductive Elimination (Product Formation) PdII_Amide->RedElim RedElim->Pd0 Regenerates Pd(0) Product 2-(3-Methoxyphenylamino) nicotinic acid RedElim->Product

Catalytic cycle of the Buchwald-Hartwig amination using Pd2(dba)3 and Xantphos.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Built-in monitoring steps ensure that causality is tracked throughout the experiment.

Protocol A: Cu-Mg-Al LDO Catalyzed Amination (Green & Reusable)

This method utilizes a heterogeneous catalyst to prevent copper leaching and tar formation.

  • Reaction Setup: To a 50 mL round-bottom flask, add 2-chloronicotinic acid (1.0 mmol, 157.5 mg) and 3-anisidine (1.5 mmol, 184.7 mg).

  • Catalyst & Solvent Addition: Add 15 wt% (relative to substrates) of pre-synthesized Cu-Mg-Al LDO catalyst. Add 10 mL of absolute ethanol.

  • Heating & Monitoring: Attach a reflux condenser and heat the mixture to 80°C with magnetic stirring. Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 6:4). The reaction typically reaches completion in 4 to 6 hours.

  • Self-Validating Workup:

    • Filter the hot reaction mixture to recover the solid Cu-Mg-Al LDO catalyst. Wash the catalyst with hot ethanol (2 × 5 mL). Validation: The recovered catalyst can be dried at 100°C and reused for up to 5 cycles without significant loss of activity.

    • Concentrate the combined ethanol filtrate under reduced pressure.

    • Dissolve the residue in 10% aqueous Na2CO3 and wash with ethyl acetate to remove unreacted 3-anisidine.

    • Carefully acidify the aqueous layer with 2M HCl to pH 3-4 to precipitate the pure 2-(3-methoxyphenylamino)nicotinic acid. Filter and dry under a vacuum.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

This method is ideal for rapid, high-yield synthesis where anhydrous techniques are available.

  • Schlenk Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloronicotinic acid (1.0 mmol, 157.5 mg), 3-anisidine (1.2 mmol, 147.8 mg), Pd2(dba)3 (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and anhydrous K2CO3 (2.0 mmol, 276.4 mg).

  • Degassing: Seal the flask with a septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Inject 5 mL of anhydrous, degassed 1,4-dioxane through the septum.

  • Reaction: Heat the mixture to 100–110°C in a pre-heated oil bath for 2–4 hours. Validation: LC-MS monitoring should show the disappearance of the m/z 158 peak (starting material) and the appearance of the m/z 245 peak [M+H]+ (product) without the m/z 124 peak (hydrodehalogenation side-product).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate and purify via acid-base extraction (as described in Protocol A) or silica gel chromatography.

References

  • Gholap, S. S., Yadav, A. K., & Khurana, P. "Facile synthesis of 2-anilinonicotinic acids via Cu–Mg–Al LDO catalysed amination of 2-chloronicotinic acid." New Journal of Chemistry, Royal Society of Chemistry, 2026.[Link]

  • Yarhorhosseini, M., et al. "Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors." BMC Chemistry, 2023, 17(1):160.[Link]

  • Li, Z., Xia, Z., & Chen, G. "Catalyst-free amination of 2-chloronicotinic acid in water under microwave irradiation." Journal of Chemical Research, 2011, 35(12), 709-711.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 76258, 2-Chloronicotinic acid." PubChem, 2024.[Link]

Validation & Comparative

Analytical Platform Comparison: 1H NMR Structural Verification of 2-(3-Methoxy-phenylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural verification of 2-(3-Methoxy-phenylamino)-nicotinic acid (CAS 57978-47-9)[1] is a critical quality control step in pharmaceutical development, as it serves as a key intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) and targeted kinase inhibitors. This guide objectively compares the performance of High-Field NMR (400 MHz) against Benchtop NMR (60 MHz) for the routine analysis of this compound. By examining the causality behind experimental parameters and spectral resolution limits, we provide a self-validating workflow for drug development professionals to select the optimal analytical platform.

The Analytical Challenge: Structural Nuances

2-(3-Methoxy-phenylamino)-nicotinic acid contains three distinct proton environments that dictate its analytical requirements:

  • Exchangeable Protons : A carboxylic acid (-COOH) and a secondary diarylamine (-NH-).

  • Isolated Aliphatic Protons : A methoxy group (-OCH₃) providing a sharp, isolated 3H singlet.

  • Dense Aromatic Spin Systems : Seven aromatic protons (three from the pyridine core, four from the methoxyphenyl ring) squeezed into a narrow 2.0 ppm window (6.5–8.5 ppm)[2].

The primary challenge lies in the aromatic region. When the difference in resonance frequency ( Δν in Hz) between coupled protons is not significantly larger than their J-coupling constant ( J in Hz), the spectrum exhibits second-order effects (e.g., roofing, multiplet distortion, and severe overlap). This Δν/J ratio is the defining factor when choosing between high-field and benchtop NMR platforms[3].

Platform Comparison: High-Field vs. Benchtop NMR

While high-field superconducting NMR remains the gold standard for absolute structural elucidation, recent advancements in permanent rare-earth magnet technology have made benchtop NMR a viable, cryogen-free alternative for at-line process monitoring[4]. However, the lower magnetic field inherently reduces both sensitivity (dictated by the Boltzmann distribution of spin states) and spectral dispersion[5].

Table 1: Performance Metrics Comparison
MetricHigh-Field NMR (e.g., 400 MHz)Benchtop NMR (e.g., 60 MHz)Analytical Impact for Target Compound
Magnetic Field ( B0​ ) 9.4 Tesla (Superconducting)1.4 Tesla (Permanent)Dictates base sensitivity and resolution.
Spectral Dispersion 400 Hz per ppm60 Hz per ppm400 MHz separates aromatic multiplets; 60 MHz causes severe overlap.
Spin System Behavior First-Order ( Δν/J>10 )Second-Order ( Δν/J<5 )400 MHz allows exact J-coupling extraction; 60 MHz yields complex multiplets.
Operational Cost High (Requires liquid He/N₂)Low (Cryogen-free, standard power)Benchtop enables decentralized, high-throughput QA/QC[4].

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness, the following methodology incorporates self-validating checks (internal referencing and locking) to guarantee data integrity across both platforms.

Step-by-Step Methodology

1. Sample Preparation (Self-Validating Matrix)

  • Action : Weigh 15.0 mg of 2-(3-Methoxy-phenylamino)-nicotinic acid and dissolve in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ) containing 0.05% v/v Tetramethylsilane (TMS).

  • Causality : DMSO- d6​ is specifically chosen over CDCl₃. The anilinonicotinic acid core exhibits strong intermolecular hydrogen bonding and zwitterionic tendencies, leading to poor solubility and broad lines in non-polar solvents. DMSO disrupts these hydrogen bonds, ensuring complete dissolution and preventing the concentration-dependent chemical shift drifting of the -NH and -COOH protons. TMS provides a self-validating 0.00 ppm internal reference[2].

2. Instrument Calibration (Locking & Shimming)

  • Action : Insert the sample, lock onto the deuterium frequency of DMSO- d6​ , and perform automated gradient shimming.

  • Causality : Locking compensates for magnetic field drift ( B0​ drift) over the acquisition period. Proper shimming ensures magnetic field homogeneity, which is critical for resolving the fine J-coupling (e.g., the 1.8 Hz meta-coupling on the pyridine H-6 proton).

3. Acquisition Parameters

  • High-Field (400 MHz) : Pulse sequence = standard 1D proton (30° flip angle); Relaxation delay (D1) = 2.0 s; Number of Scans (NS) = 16.

  • Benchtop (60 MHz) : Pulse sequence = standard 1D proton; Relaxation delay (D1) = 4.0 s; Number of Scans (NS) = 128.

  • Causality : Benchtop NMR operates at a lower magnetic field, resulting in a smaller population difference between the α and β spin states. To achieve a comparable Signal-to-Noise Ratio (SNR) to the high-field instrument, the number of scans must be increased, as SNR scales with the square root of the number of transients ( NS​ )[5].

Comparative 1H NMR Spectral Analysis

The table below summarizes the quantitative chemical shift data and the observable differences between the two platforms. Chemical shifts are heavily influenced by magnetic anisotropy and inductive deshielding[6][7].

Table 2: 1H NMR Spectral Data (DMSO- d6​ )
Proton AssignmentChemical Shift ( δ , ppm)High-Field (400 MHz) Multiplicity & J Benchtop (60 MHz) ResolutionMechanistic Causality
-COOH ~13.20Broad singlet (1H)Broad, often lost in baselineHighly deshielded due to electron-withdrawing carbonyl and H-bonding[2].
-NH- ~10.40Broad singlet (1H)Visible, but broadenedDeshielded by adjacent aromatic rings; broad due to quadrupolar relaxation of Nitrogen-14.
Pyridine H-6 8.40dd, J = 4.8, 1.8 Hz (1H)Overlaps with H-4Inductive deshielding by the adjacent electronegative pyridine nitrogen[7].
Pyridine H-4 8.25dd, J = 7.8, 1.8 Hz (1H)Overlaps with H-6Deshielded by the ortho-carboxylic acid group's magnetic anisotropy[6].
Phenyl H-2' 7.35t, J = 2.2 Hz (1H)Merged multipletResonates between the amine and methoxy groups.
Phenyl H-5' 7.20t, J = 8.0 Hz (1H)Merged multipletStandard aromatic resonance.
Pyridine H-5 6.90dd, J = 7.8, 4.8 Hz (1H)Merged multipletLeast deshielded pyridine proton (meta to nitrogen).
Phenyl H-4', H-6' 6.55 - 6.75Overlapping ddd (2H)Broad multipletShielded by the electron-donating resonance effect (+R) of the methoxy group.
-OCH₃ 3.75Singlet (3H)Sharp, distinct singletIsolated aliphatic spin system; excellent marker for benchtop quantification[2].

Analytical Insight : On the 60 MHz benchtop system, the 7 aromatic protons collapse into an unresolved multiplet block between 6.5 and 8.5 ppm due to second-order effects[3]. However, the methoxy singlet at 3.75 ppm remains perfectly resolved, making it the ideal quantitative marker for rapid batch release.

Workflow Decision Matrix

To optimize laboratory throughput, drug development professionals should utilize a tiered analytical approach. Benchtop NMR is deployed for rapid, at-line confirmation of the methoxy marker, while High-Field NMR is reserved for resolving aromatic overlaps and identifying unknown impurities.

G Start 2-(3-Methoxy-phenylamino) -nicotinic acid API Prep Sample Preparation (15 mg in 0.6 mL DMSO-d6) Start->Prep Benchtop Benchtop NMR (60 MHz) Routine QA/QC Screening Prep->Benchtop Decision Spectral Resolution Sufficient for Integration? Benchtop->Decision HighField High-Field NMR (400 MHz) Structural Elucidation Pass Batch Release (Structure Confirmed) HighField->Pass Resolves Multiplets Fail LC-MS / 2D NMR Impurity Profiling HighField->Fail Unknown Peaks Detected Decision->HighField No (Aromatic Overlap) Decision->Pass Yes (First-Order Methoxy)

Fig 1: NMR analytical workflow for structural verification and QA/QC decision-making.

References

  • Benchtop NMR in Biomedicine: An Updated Literature Overview. MDPI. Available at:[Link][5]

  • New Fields and Exciting Applications for Benchtop NMR Instruments. Labcompare. Available at:[Link][4]

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. National Institutes of Health (NIH / PMC). Available at: [Link][3]

  • Chemical Shifts - Magnetic Anisotropy Effects. University College London (UCL). Available at: [Link][6]

  • Proton NMR Table - Inductive Deshielding Effects. Michigan State University (MSU). Available at:[Link][7]

  • NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link][2]

Sources

FTIR characteristic peaks of 2-(3-Methoxy-phenylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive FTIR Spectroscopic Analysis of 2-(3-Methoxy-phenylamino)-nicotinic Acid: A Comparative Guide

As a Senior Application Scientist in pharmaceutical materials characterization, I frequently encounter the challenge of distinguishing closely related structural analogs during pre-formulation and quality control. 2-(3-Methoxy-phenylamino)-nicotinic acid belongs to the aminonicotinic acid class—a critical scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

This guide provides an objective, data-driven comparison of the Fourier-Transform Infrared (FTIR) characteristic peaks of 2-(3-Methoxy-phenylamino)-nicotinic acid against its structural alternatives: the unsubstituted parent compound 2-(phenylamino)nicotinic acid and the fluorinated analog Niflumic acid .

Mechanistic Rationale: Functional Groups & Vibrational Causality

To accurately interpret the FTIR spectrum of 2-(3-Methoxy-phenylamino)-nicotinic acid, we must move beyond rote memorization of peak tables and understand the causality behind the vibrational modes. The molecule contains four highly interactive functional domains:

  • The Carboxylic Acid (-COOH): Unlike isolated aliphatic carboxylic acids that absorb near 1720 cm⁻¹, the C=O stretch in aminonicotinic acid derivatives is significantly red-shifted. This is caused by strong intra- and intermolecular hydrogen bonding. The pyridine nitrogen acts as a potent hydrogen bond acceptor, drawing electron density and weakening the C=O bond [1].

  • The Secondary Amine (-NH-): Bridging the phenyl and pyridine rings, this group participates in hydrogen bonding, which broadens and shifts the N-H stretching frequency.

  • The Methoxy Group (-OCH₃): Positioned at the meta carbon of the phenyl ring, this is the primary structural differentiator for this specific compound. It introduces distinct asymmetric and symmetric C-O-C stretching vibrations that are absent in the parent compound.

  • The Pyridine Ring: The electron-deficient nature of the pyridine ring influences the aromatic C=C and C=N skeletal vibrations, making them highly sensitive to the substitution pattern on the adjacent phenyl ring.

Comparative Spectral Analysis

The table below synthesizes the quantitative FTIR data, comparing 2-(3-Methoxy-phenylamino)-nicotinic acid with its primary alternatives. This structural comparison is essential for detecting cross-contamination or verifying synthetic success.

Vibrational Mode2-(3-Methoxy-phenylamino)-nicotinic acid2-(Phenylamino)nicotinic acid (Parent)Niflumic acid (3-CF₃ Analog)Causality / Structural Marker
N-H Stretch ~3320 cm⁻¹~3330 cm⁻¹~3310 cm⁻¹Shift dictated by the steric and electronic influence of the meta substituent on the phenyl ring.
C=O Stretch ~1655 cm⁻¹~1652 cm⁻¹~1660 cm⁻¹Red-shifted due to strong acid-pyridine supramolecular aggregation [1].
Aromatic C=C / C=N ~1580 – 1605 cm⁻¹~1580 – 1600 cm⁻¹~1590 – 1610 cm⁻¹Pyridine and phenyl ring skeletal vibrations; sensitive to electron-donating/withdrawing groups.
C-O-C Asymmetric Stretch ~1250 cm⁻¹ AbsentAbsentPrimary Differentiator: Unique to the meta-methoxy substitution [2].
C-O-C Symmetric Stretch ~1040 cm⁻¹ AbsentAbsentConfirms the presence of the aliphatic-aromatic ether linkage.
C-F Stretch AbsentAbsent~1100 – 1300 cm⁻¹ Distinguishes the trifluoromethyl group in niflumic acid [3].

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure absolute trustworthiness in your spectral data, the following protocol utilizes Attenuated Total Reflectance (ATR) FTIR. ATR is preferred over KBr pelleting because KBr is highly hygroscopic; absorbed water produces a broad O-H stretch (~3400 cm⁻¹) that artificially masks the critical N-H stretching region of aminonicotinic acids.

Step 1: Instrument Calibration & Environmental Control

  • Action: Purge the FTIR spectrometer with dry nitrogen for 30 minutes to eliminate ambient CO₂ and water vapor interferences.

  • Validation: Run a 1.5 mil polystyrene calibration film. Verify that the peak at 1601.2 cm⁻¹ is detected within ±1.0 cm⁻¹. If it fails, recalibrate the laser interferometer.

Step 2: Background Acquisition

  • Action: Ensure the diamond ATR crystal is meticulously cleaned with HPLC-grade isopropanol and allowed to dry.

  • Validation: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). The baseline must be flat, with total energy throughput >95% of the manufacturer's specification.

Step 3: Sample Preparation & Spectral Acquisition

  • Action: Place ~2-5 mg of 2-(3-Methoxy-phenylamino)-nicotinic acid powder directly onto the ATR crystal. Apply consistent pressure using the ATR anvil (listen for the torque click to ensure uniform contact).

  • Action: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution, range 4000–600 cm⁻¹).

Step 4: Orthogonal Data Validation

  • Action: Perform an atmospheric compensation routine to remove any residual water vapor spikes.

  • Validation: Check the Signal-to-Noise Ratio (SNR) at the baseline region (2000–2200 cm⁻¹). An SNR of >2000:1 confirms that the delicate C-O-C stretches at 1250 cm⁻¹ and 1040 cm⁻¹ are true molecular vibrations and not instrumental noise artifacts.

Supramolecular Aggregation & Crystallization Kinetics

Understanding the FTIR shifts in the carbonyl region (1650–1700 cm⁻¹) requires an analysis of the molecule's supramolecular behavior. As demonstrated in foundational studies on 2-phenylaminonicotinic acid derivatives, the melt and glassy states are governed by competing hydrogen-bond networks [1]. The diagram below illustrates how these interactions dictate both the FTIR C=O peak position and the physical state of the compound.

G Start Supercooled Liquid / Melt 2-(3-Methoxy-phenylamino)-nicotinic acid Path1 Acid-Pyridine Aggregation (Dominant Pathway) Start->Path1 Intermolecular H-Bonding with Pyridine N Path2 Acid-Acid Dimerization (Secondary Pathway) Start->Path2 Carboxylic Acid Self-Association FTIR1 FTIR C=O Peak Shift ~1652 - 1655 cm⁻¹ Path1->FTIR1 High Electron Density at Carbonyl FTIR2 FTIR C=O Peak Shift ~1680 - 1700 cm⁻¹ Path2->FTIR2 Deshielded Carbonyl Outcome1 Kinetic Barrier to Crystallization (Amorphous / Glassy State) FTIR1->Outcome1 Energy Degenerate Chains Outcome2 Favors Lattice Assembly (Crystalline State) FTIR2->Outcome2 Ordered Dimers

FTIR C=O shifts reveal the supramolecular aggregation pathways dictating crystallization.

References

  • Kalra, A., Tishmack, P., Lubach, J., Munson, E., Taylor, L., Byrn, S., & Li, T. (2017). "Impact of Supramolecular Aggregation on the Crystallization Kinetics of Organic Compounds from the Supercooled Liquid State." Molecular Pharmaceutics, 14(6), 2126-2137. Available at:[Link]

  • Tundisi, L., et al. (2024). "Binary and Ternary Inclusion Complexes of Niflumic Acid: Synthesis, Characterization, and Dissolution Profile." Pharmaceutics, 16(9), 1183. Available at:[Link]

  • Nugrahani, I., et al. (2024). "Levofloxacin–Niflumate Salt Development as a Strategy for Improving Physicochemical Properties and Modulating Antibiotic Potency and Anti-Inflammatory Performance." Infection and Drug Resistance. Available at:[Link]

Comprehensive Analytical Guide: Melting Point Determination and Comparative Thermal Profiling of 2-(3-Methoxy-phenylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical pre-formulation, the thermal characterization of active pharmaceutical ingredients (APIs) is a foundational quality control metric. 2-(3-Methoxy-phenylamino)-nicotinic acid (CAS: 57978-47-9) belongs to the fenamate class of compounds, structurally related to established non-steroidal anti-inflammatory drugs (NSAIDs) such as niflumic acid, clonixin, and flunixin. Determining its precise melting point is critical not only for assessing chemical purity but also for identifying polymorphic transitions that can dictate the drug's solubility and bioavailability.

This guide provides an objective comparison of the thermal properties of 2-(3-Methoxy-phenylamino)-nicotinic acid against its structural analogs and details the self-validating experimental protocols required for accurate melting point determination using both classical capillary methods and Differential Scanning Calorimetry (DSC) [1].

Part 1: Comparative Thermal Data & Structural Influence

The melting point of 2-(arylamino)nicotinic acid derivatives is heavily influenced by their crystal lattice packing, which is dictated by intermolecular hydrogen bonding between the carboxylic acid and secondary amine groups. Substitutions on the phenyl ring (such as the methoxy group in our target compound) alter electron density and steric hindrance, directly impacting thermal stability.

CompoundCAS NumberMelting Point (°C)Thermal Characteristics & Structural Influence
2-(3-Methoxy-phenylamino)-nicotinic acid 57978-47-9Empirically DeterminedMethoxy substitution alters the hydrogen bond network; highly susceptible to polymorphism.
Niflumic Acid 4394-00-7203 - 206 °C [2]Trifluoromethyl group provides high crystal lattice energy; exhibits a sharp melting peak.
Flunixin (Base) 38677-85-9~226 °C[4]Known to exhibit distinct Form I and Form II polymorphs depending on the crystallization solvent.
Clonixin 17737-65-4240 - 244 °C [3]Chloro-substitution enhances thermal stability; highest melting point in this fenamate subclass.
Part 2: Experimental Methodologies (Self-Validating Protocols)

To ensure absolute trustworthiness in thermal profiling, laboratories must employ orthogonal techniques. The visual capillary method provides a practical melting range for routine purity checks, while DSC offers thermodynamic precision for polymorph screening.

Protocol A: Automated Capillary Melting Point Determination

This method relies on optical detection to record the exact temperatures of initial softening and complete liquefaction, eliminating operator bias [5].

  • Sample Preparation (Grinding & Drying)

    • Action: Triturate ~15 mg of 2-(3-Methoxy-phenylamino)-nicotinic acid in an agate mortar until a fine, uniform powder is achieved. Dry the powder in a vacuum desiccator over silica gel for 24 hours.

    • Causality: Uniform particle size maximizes surface area for optimal, homogenous heat transfer. Residual moisture causes melting point depression and broadens the melting range, leading to false impurity assessments.

  • Capillary Loading & Packing

    • Action: Introduce the powder into a standard glass capillary tube (closed at one end). Pack the sample by dropping the capillary through a 1-meter glass drop tube onto a hard surface 5-10 times, forming a tightly packed 2-3 mm column.

    • Causality: Loose packing creates microscopic air pockets. Because air is a thermal insulator, this creates a temperature lag between the heating block and the sample, artificially elevating the recorded melting point.

  • Instrument Calibration

    • Action: Calibrate the automated melting point apparatus using certified reference standards (e.g., Caffeine, MP 236°C) that bracket the expected melting range of the fenamate analogs [5].

    • Causality: Ensures the platinum resistance thermometer (Pt100) readings are accurate and traceable to thermodynamic standards, validating the entire system before sample analysis.

  • Controlled Heating Ramp & Optical Observation

    • Action: Rapidly heat the block to 10°C below the expected melting point. Engage a strictly controlled ramp rate of 1°C/min. The automated optical sensor records the transmission intensity curve.

    • Causality: A slow ramp rate near the transition temperature allows for thermal equilibrium between the heating block, the glass capillary, and the sample. The transmission curve objectively identifies the onset (first appearance of liquid) and the clear point (complete melt).

Protocol B: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions, providing the thermodynamic melting point and enthalpy of fusion ( ΔHf​ ).

  • Sample Encapsulation

    • Action: Weigh exactly 2.0 - 5.0 mg of the sample into a standard aluminum DSC pan using a microbalance. Crimp the lid with a microscopic pinhole.

    • Causality: The pinhole allows any volatile impurities or trapped moisture to escape during heating without deforming the pan. Pan deformation would alter the thermal contact with the thermoelectric disk, skewing the heat flow data.

  • Purge Gas Configuration

    • Action: Purge the furnace with high-purity dry Nitrogen at a flow rate of 50 mL/min.

    • Causality: Nitrogen provides a reproducible thermal conductivity environment and prevents oxidative degradation of the organic sample at high temperatures, ensuring the endothermic peak is purely a melting event and not decomposition.

  • Thermal Profiling

    • Action: Heat the sample from 25°C to 250°C at a rate of 10°C/min.

    • Causality: The extrapolated onset temperature of the endothermic peak represents the true thermodynamic melting point ( Tm​ ). The area under the curve ( ΔHf​ ) quantifies the crystal lattice energy, which is crucial for identifying different polymorphic forms of the nicotinic acid derivative.

Part 3: Workflow Visualization

The following diagram illustrates the logical flow and orthogonal validation required for comprehensive thermal analysis of the target compound.

ThermalAnalysisWorkflow Sample 2-(3-Methoxy-phenylamino) -nicotinic acid Prep Sample Preparation (Grinding & Vacuum Drying) Sample->Prep Capillary Automated Capillary Method (Visual/Optical Detection) Prep->Capillary 10-20 mg DSC Differential Scanning Calorimetry (Thermodynamic Profiling) Prep->DSC 2-5 mg DataCap Melting Range (Onset to Clear Point) Capillary->DataCap DataDSC Extrapolated Onset (Tm) & Enthalpy of Fusion (ΔHf) DSC->DataDSC Analysis Comparative Analysis vs. Niflumic Acid & Clonixin DataCap->Analysis DataDSC->Analysis Outcome Purity Assessment & Polymorph Identification Analysis->Outcome

Workflow for melting point determination and comparative thermal analysis.

Part 4: Mechanistic Insights into Thermal Behavior

When comparing 2-(3-Methoxy-phenylamino)-nicotinic acid to its analogs, the melting point is not merely a physical constant but a reflection of molecular interactions. The capillary method measures the macroscopic collapse of the solid state, while DSC measures the energy required to break the intermolecular hydrogen bonds. Because DSC calculates the extrapolated onset of melting, its reported values may differ slightly from the visual capillary onset.

A pure sample of 2-(3-Methoxy-phenylamino)-nicotinic acid should exhibit a sharp DSC endotherm and a narrow capillary melting range ( 2°C). A broadened range indicates either chemical impurities (which disrupt the crystal lattice) or a mixture of polymorphic forms competing during the thermal transition.

References
  • ResolveMass Laboratories Inc. "Melting Point Determination Methods and Principles." ResolveMass. Available at: [Link]

  • National Center for Biotechnology Information (PubChem). "Niflumic Acid - CID 4488." PubChem Database. Available at:[Link]

  • University of Hertfordshire. "Flunixin - Pesticide Properties DataBase (PPDB)." AERU. Available at:[Link]

  • Mettler Toledo. "Melting Point and Dropping Point Guide: Tips & Hints for Accurate Determination." Mettler Toledo Analytical. Available at: [Link]

Safety Operating Guide

2-(3-Methoxy-phenylamino)-nicotinic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this definitive operational guide to bridge the gap between regulatory compliance and practical laboratory workflows for handling 2-(3-Methoxy-phenylamino)-nicotinic acid (CAS: 57978-47-9). While this compound is a highly valuable organic building block in pharmaceutical synthesis and drug discovery, its unique physicochemical properties demand rigorous adherence to safety and environmental standards.

This guide provides self-validating, step-by-step methodologies to ensure your laboratory maintains the highest standards of safety, operational efficiency, and environmental stewardship.

Section 1: Chemical Profiling & Hazard Causality

Understanding the "why" behind a chemical's hazard profile is the first step in effective risk mitigation. The structural features of 2-(3-Methoxy-phenylamino)-nicotinic acid directly dictate its behavior in biological systems and the environment.

Table 1: Physicochemical Profile & Hazard Classifications

Property / HazardSpecification / DescriptionCausality & Safety Implication
CAS Number 57978-47-9Unique identifier required for strict inventory tracking and waste profiling.
Molecular Formula C13H12N2O3Contains a nicotinic acid core and a methoxyphenylamino substituent.
H302 Acute Toxicity (Oral)The compound's lipophilicity aids rapid gastrointestinal absorption, leading to systemic toxicity if ingested[1].
H315 / H319 Skin / Eye IrritationThe carboxylic acid moiety acts as a mild localized irritant upon contact with lipid bilayers in mucosal membranes[1].
H335 Respiratory IrritationFine particulate dust can penetrate the upper respiratory tract, causing acute localized inflammation[1].

(Data derived from 1[1])

Section 2: Operational Protocol: Safe Handling & Spill Response

Causality Focus: The primary exposure route during benchtop manipulation is the aerosolization of fine powders. The methoxyphenylamino group enhances the molecule's lipophilicity, allowing it to rapidly permeate standard latex barriers, while the nicotinic acid core acts as a localized irritant.

Step-by-Step Spill Mitigation Methodology:

  • Isolate & Ventilate: Immediately restrict access to the spill zone. Ensure local exhaust ventilation (e.g., fume hood or snorkel) is operating at maximum capacity to capture airborne particulates.

  • PPE Donning: Equip standard laboratory PPE, specifically prioritizing heavy-duty nitrile gloves.

    • Validation Step: Nitrile is explicitly chosen over latex because the methoxy-aromatic structure of the compound can slowly permeate natural rubber, whereas nitrile ensures barrier integrity.

  • Dry Containment: Do not apply water initially. Adding water to the dry powder can create a concentrated, localized acidic slurry that is highly corrosive and harder to contain. Use a dedicated chemical spill brush to gently sweep the powder into a pile, or utilize a HEPA-filtered vacuum for larger quantities.

  • Chemical Neutralization: For residual dust, wipe the area with a mildly alkaline solution (e.g., 5% sodium bicarbonate) to neutralize the remaining nicotinic acid traces.

    • Validation Step: Test the cleaned surface with pH paper; a neutral reading (pH 6.5–7.5) confirms complete decontamination.

  • Waste Transfer: Place all collected solids and contaminated cleanup materials into a sealable, compatible hazardous waste container.

Section 3: Waste Segregation & Disposal Workflow

Improper disposal of substituted nicotinic acids can lead to severe environmental toxicity and regulatory fines. Laboratories must establish a structured Satellite Accumulation Area (SAA) in strict compliance with2[2].

DisposalWorkflow Start Waste Generation: 2-(3-Methoxy-phenylamino) -nicotinic acid State Physical State? Start->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Solid Liquid Liquid Waste (Solutions/Rinsate) State->Liquid Liquid SAA Satellite Accumulation Area (SAA) Max 25 Gal Limit Solid->SAA OrgSolv Organic Solvent (e.g., DMSO, MeOH) Liquid->OrgSolv Organic AqSolv Aqueous Solution (Check pH) Liquid->AqSolv Aqueous OrgSolv->SAA AqSolv->SAA EHS EH&S / EPA-Licensed Waste Pickup SAA->EHS Within 6 months

Logical decision tree for the segregation and disposal of 2-(3-Methoxy-phenylamino)-nicotinic acid.

Step-by-Step Disposal Protocol:

  • Determine Physical State: Segregate waste into solid (powders, contaminated PPE, empty vials) and liquid (reaction filtrates, rinsates) streams.

  • Liquid Segregation (Organic vs. Aqueous):

    • Organic Solutions: If the compound is dissolved in organic solvents (e.g., DMSO, methanol), collect it in a designated halogenated or non-halogenated organic waste carboy, depending on the solvent matrix.

    • Aqueous Solutions: If dissolved in aqueous buffers, verify the pH. Do not pour down the drain. Collect in an aqueous hazardous waste container.

  • SAA Transfer: Move sealed containers to the laboratory's Satellite Accumulation Area. According to institutional implementations of EPA Subpart K regulations, SAAs must be at or near the point of generation and are strictly limited to 3[3].

  • Labeling & Time-Tracking: Affix a hazardous waste label immediately upon the first drop of waste entering the container.

    • Validation Step: Ensure the accumulation start date is clearly visible; waste must be transferred to a central EH&S facility3[3].

Section 4: Container Decontamination & Management

Empty containers that previously held 2-(3-Methoxy-phenylamino)-nicotinic acid cannot be discarded in standard municipal trash without proper decontamination.

Step-by-Step Triple-Rinsing Methodology:

  • Initial Assessment: Verify that the primary container is completely empty of flowable powder.

  • First Rinse (Solvent): Add a small volume of a compatible solvent (e.g., ethanol or acetone) that readily dissolves the compound. Cap and vigorously agitate for 30 seconds. Pour the rinsate into the organic hazardous waste container.

  • Second & Third Rinses (Aqueous): Repeat the agitation process twice using distilled water. Collect this rinsate in the aqueous hazardous waste container.

    • Validation Step: The final rinsate should be visually clear and pH-neutral, confirming the complete removal of acidic residues.

  • Defacement & Disposal: Once triple-rinsed and air-dried, completely deface or remove the original chemical label. The container can now be safely disposed of as non-hazardous glass/plastic waste, adhering to standard university and4[4].

References

  • Combi-Blocks.
  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU.
  • Northwestern University. "Hazardous Waste Disposal Guide - Research Safety." Northwestern University.
  • Molecular Biology Products. "4 Simple Tips for Disposing of Hazardous Lab Chemicals." MBP Inc.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.